5,6,7,4'-Tetramethoxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENXIAWIJGWYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155509 | |
| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2569-77-9 | |
| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2569-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,4'-TETRAMETHOXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5,6,7,4'-Tetramethoxyflavanone natural sources and biosynthesis
An In-depth Technical Guide on 5,6,7,4'-Tetramethoxyflavanone: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polymethoxyflavonoid that has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and the experimental methodologies pertinent to its study. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.
Natural Sources
This compound has been isolated from a variety of plant species. The presence of this compound is often associated with plant tissues rich in essential oils and secondary metabolites.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Citrus species (e.g., sweet orange, mandarin orange) | Rutaceae | Peel | [1][2][3] |
| Chromolaena odorata | Asteraceae | Not specified | [4][5][6] |
| Nervilia concolor | Orchidaceae | Not specified | [1][2] |
| Marrubium pergrinum | Lamiaceae | Not specified | [1][2] |
| Cissus assamica | Vitaceae | Not specified | [1][2] |
| Clerodendranthus spicatus | Lamiaceae | Not specified | [1][2] |
| Kaempferia parviflora (Black Ginger) | Zingiberaceae | Rhizome | [3][7] |
| Mentha dumetorum | Lamiaceae | Whole plant | [8] |
Biosynthesis
The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways, culminating in a series of O-methylation steps.[9][10][11] The pathway begins with the amino acid L-phenylalanine.
General Phenylpropanoid Pathway
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA.[11][12][13]
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[11]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[11]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[11]
Flavonoid Backbone Synthesis
The flavanone (B1672756) skeleton is formed from p-coumaroyl-CoA and malonyl-CoA.[14][15]
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[15]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[10][15]
Hydroxylation and O-Methylation
The specific sequence of hydroxylation and O-methylation events leading to this compound from naringenin is not fully elucidated but can be inferred. It likely involves a series of hydroxylations at the 5, 6, and 7 positions of the A-ring, followed by methylation. The 4'-hydroxyl group of the B-ring in naringenin is methylated as well. The enzymes responsible for these modifications are O-methyltransferases (OMTs).[16][17][18] Flavonoid OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[16]
The proposed biosynthetic pathway from naringenin involves sequential or concurrent actions of specific hydroxylases and O-methyltransferases to yield the final tetramethoxy structure.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 10. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tuscany-diet.net [tuscany-diet.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanism of 5,6,7,4'-Tetramethoxyflavanone in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,4'-Tetramethoxyflavanone (TMF), a naturally occurring flavonoid, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of TMF in neuronal cells. It consolidates key findings on its role in mitigating oxidative stress, apoptosis, cellular senescence, and neuroinflammation. This document details the signaling pathways modulated by TMF, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate its mechanism of action.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in neuronal survival and function. The core mechanism revolves around the inhibition of oxidative stress and the activation of pro-survival pathways.
Attenuation of Oxidative Stress
TMF demonstrates potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and by activating the endogenous antioxidant defense system. A pivotal mechanism is the inhibition of NADPH oxidase (NOX), a major source of ROS in neuronal cells.
-
Inhibition of NADPH Oxidase (NOX) 1/4: TMF has been shown to inhibit the activity of NOX1 and NOX4, leading to a significant reduction in superoxide (B77818) production. This action helps to alleviate oxidative damage to cellular components, including lipids, proteins, and DNA.[1][2]
-
Activation of the Nrf2 Pathway: TMF upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several phase II antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Anti-Apoptotic Effects
TMF protects neuronal cells from apoptosis (programmed cell death) induced by neurotoxic stimuli such as amyloid-beta (Aβ).
-
Modulation of Bcl-2 Family Proteins: TMF favorably alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL. By decreasing this ratio, TMF helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.[1][2]
-
Inhibition of Caspase-3 Activation: Consequently, TMF treatment leads to a reduction in the expression and activity of caspase-3, a primary executioner caspase in the apoptotic pathway.[1]
Promotion of Sirtuin-1 (Sirt-1) Activity
TMF has been identified as an activator of Sirtuin-1 (Sirt-1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, longevity, and metabolism.[1][2] The activation of Sirt-1 by TMF contributes to its neuroprotective effects by:
-
Deacetylating and activating downstream targets that promote cell survival and reduce inflammation.
-
Inhibiting cellular senescence , a state of irreversible cell cycle arrest implicated in aging and age-related diseases.
Anti-Neuroinflammatory Effects
Chronic neuroinflammation is a key feature of many neurodegenerative diseases. TMF exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.
-
Inhibition of the MAPK/NF-κB Pathway: TMF has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.
Enhancement of Synaptic Plasticity
TMF has been observed to promote synaptic plasticity, which is crucial for learning and memory.[1][3]
-
Increased Expression of Synaptic Proteins: TMF treatment increases the expression of key synaptic proteins, including synaptophysin (a presynaptic vesicle protein) and postsynaptic density protein 95 (PSD-95) (a postsynaptic scaffolding protein).[1][3]
-
Inhibition of Acetylcholinesterase (AChE): TMF reduces the activity of AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1][3] This leads to increased acetylcholine levels in the synapse, which is beneficial for cognitive function.
Quantitative Data
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound.
| Parameter | Experimental Model | Treatment | Dosage | Effect | Reference |
| Cell Viability | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Dose-dependent | Significantly increased | [1][2] |
| ROS Production | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Dose-dependent | Significantly decreased | [1][2] |
| Bax/Bcl-xL Ratio | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Decreased | [1][2] |
| Caspase-3 Expression | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Reduced | [1] |
| Synaptophysin Expression | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Increased | [3][4] |
| PSD-95 Expression | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Increased | [3][4] |
| AChE Activity | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Decreased | [3][4] |
| β-galactosidase Expression | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Attenuated | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line SK-N-SH is commonly used as an in vitro model for neuronal studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Amyloid-beta peptide 25-35 (Aβ25-35) is frequently used to induce neurotoxicity and mimic aspects of Alzheimer's disease pathology. Cells are pre-treated with TMF for a specified period before being exposed to Aβ25-35.
Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed SK-N-SH cells in a 96-well plate.
-
Treat cells with varying concentrations of TMF followed by the addition of the neurotoxic agent (e.g., Aβ25-35).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Protocol:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Nrf2, HO-1, Bax, Bcl-xL, synaptophysin, PSD-95, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Principle: This histochemical stain detects β-galactosidase activity at pH 6.0, which is characteristic of senescent cells.
-
Protocol:
-
Fix the treated cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).
-
Wash the cells with PBS.
-
Incubate the cells with the SA-β-Gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
-
NADPH Oxidase (NOX) Activity Assay
-
Principle: NOX activity can be measured by detecting the production of superoxide. Lucigenin-based chemiluminescence is a common method.
-
Protocol:
-
Homogenize treated cells or tissues in an appropriate lysis buffer.
-
Add the cell lysate to a luminometer plate.
-
Initiate the reaction by adding NADPH (the substrate for NOX).
-
Add lucigenin, which emits light upon reaction with superoxide.
-
Measure the chemiluminescence using a luminometer.
-
NOX activity is proportional to the light intensity.
-
Sirtuin-1 (SIRT-1) Activity Assay
-
Principle: Fluorometric assays are commonly used to measure SIRT-1 deacetylase activity. These assays typically use a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore.
-
Protocol:
-
Extract nuclear proteins from treated cells.
-
Incubate the nuclear extract with a SIRT-1 substrate, NAD+, and a developer.
-
The deacetylation of the substrate by SIRT-1 leads to a change in fluorescence.
-
Measure the fluorescence intensity using a fluorometer.
-
SIRT-1 activity is proportional to the fluorescence signal.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in neuronal cells.
Caption: Core signaling pathways modulated by TMF for neuroprotection.
Caption: General experimental workflow for investigating TMF's neuroprotective effects.
Conclusion
This compound demonstrates significant neuroprotective potential through a multifaceted mechanism of action. By concurrently inhibiting NADPH oxidase, activating the Sirt-1 and Nrf2 pathways, and suppressing apoptosis and neuroinflammation, TMF emerges as a compelling candidate for further investigation in the context of neurodegenerative disease therapy. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of TMF with its targets and on conducting further preclinical and clinical studies to validate its therapeutic efficacy.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,4’-Tetramethoxyflavanone protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 5,6,7,4'-Tetramethoxyflavanone from Chromolaena odorata: A Technical Guide for Researchers
An In-depth Exploration of the Pharmacological Potential of a Promising Natural Compound
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a notable flavanone (B1672756) isolated from Chromolaena odorata, a plant with a rich history in traditional medicine.[1] This technical guide provides a comprehensive overview of the biological activities of TMF, with a focus on its neuroprotective, anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further investigation and therapeutic application.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data associated with the biological activities of this compound and related extracts from Chromolaena odorata.
Table 1: Neuroprotective and Antioxidant Activities
| Activity | Assay | Test Substance | Cell Line/Model | Concentration/IC₅₀ | Reference |
| Neuroprotection | Aβ₂₅₋₃₅-induced toxicity | This compound | SK-N-SH neuroblastoma cells | 0.1, 1, and 10 µM (dose-dependent increase in cell viability) | [1] |
| Antioxidant | DPPH radical scavenging | This compound | - | 0.1, 1, and 10 µM (dose-dependent scavenging activity) | [1] |
| Antioxidant | ABTS radical scavenging | Odoratenin (another flavanone from C. odorata) | - | IC₅₀: 23.74 µM | |
| ROS Production | DCFDA assay | This compound | Aβ₂₅₋₃₅-treated SK-N-SH cells | 0.1, 1, and 10 µM (dose-dependent decrease in ROS) | [1] |
Table 2: Anticancer and Cytotoxic Activities
| Activity | Assay | Test Substance | Cell Line | IC₅₀/GI₅₀ | Reference |
| Cytotoxicity | MTT Assay | Scutellarein tetramethyl ether (5,6,7,4'-Tetramethoxyflavone) from Eupatorium odoratum | HepG2 (Liver Cancer) | IC₅₀: 20.08 µg/mL | |
| Cytotoxicity | Not specified | 5,6,7,4'-Tetramethoxyflavone from Citrus species | NCI-60 cancer cell panel | GI₅₀: 28 µM | [2] |
Table 3: Antimicrobial Activity
| Activity | Test Organism | Test Substance | MIC | Reference |
| Antibacterial | Pseudomonas aeruginosa | Methanolic extract of C. odorata | 12.5 - 400 mg/mL | |
| Antibacterial | Staphylococcus aureus | Methanolic extract of C. odorata | 12.5 - 400 mg/mL | |
| Antibacterial | Escherichia coli | Methanolic extract of C. odorata | 12.5 - 50 mg/mL | |
| Antifungal | Candida albicans | Methanolic extract of C. odorata | 12.5 - 50 mg/mL |
Table 4: Anti-inflammatory Activity
| Activity | Assay | Test Substance | Model | Dosage/Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw oedema | Aqueous extract of C. odorata | Rats | 200 mg/kg (80.5% inhibition) |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound.
Neuroprotective Activity Assessment
a) Cell Viability (MTT) Assay: This assay is fundamental in determining the protective effect of TMF against neurotoxicity.[1]
-
Cell Seeding: SK-N-SH neuroblastoma cells are seeded at a density of 2 x 10⁴ cells/mL in 96-well microplates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of TMF (e.g., 0.1, 1, and 10 µM) for 2 hours.
-
Induction of Toxicity: A neurotoxic agent, such as 10 µM of Aβ₂₅₋₃₅, is added to the wells and incubated for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm with a reference wavelength of 600 nm using a microplate reader.
b) Reactive Oxygen Species (ROS) Production (DCFDA Assay): This assay quantifies the intracellular ROS levels.[1]
-
Cell Culture and Treatment: SK-N-SH cells are cultured and treated with TMF and Aβ₂₅₋₃₅ as described in the cell viability assay.
-
H₂DCF-DA Staining: 20 µM of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is added to each well and incubated at 37°C for 2 hours.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Antioxidant Activity Evaluation
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the free radical scavenging capacity of TMF.[1]
-
Sample Preparation: Various concentrations of TMF are prepared.
-
Reaction Mixture: The TMF solutions are incubated with a 0.3 mM DPPH solution at 30°C for 30 minutes.
-
Absorbance Reading: The absorbance is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
Cellular Senescence Determination
a) Senescence-Associated β-galactosidase (SA-β-gal) Assay: This assay identifies senescent cells.[1]
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compounds.
-
Fixation: Cells are washed with PBS and fixed with a fixing solution for 15 minutes at room temperature.
-
Staining: After washing with PBS, the cells are incubated with the SA-β-Gal detection solution at 37°C for 24 hours.
-
Imaging: The percentage of SA-β-gal-positive (blue-stained) cells is quantified under a light microscope.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound, isolated from Chromolaena odorata, demonstrates a wide spectrum of promising biological activities. Its neuroprotective effects are particularly noteworthy, with evidence pointing to its ability to mitigate oxidative stress, cellular senescence, and apoptosis through the modulation of the Nrf2 and Sirt-1 signaling pathways. Furthermore, its anticancer and anti-inflammatory properties suggest a broader therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging further research to fully elucidate the mechanisms of action and to explore the clinical applications of this compelling natural compound.
References
In Vitro Antitumor Activity of 5,6,7,4'-Tetramethoxyflavanone on HeLa Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antitumor effects of 5,6,7,4'-Tetramethoxyflavanone (TMF) on human cervical cancer (HeLa) cells. TMF, a naturally occurring polymethoxyflavone found in citrus peels, has demonstrated significant potential as an anticancer agent. This document details the dose-dependent pro-apoptotic activity of TMF on HeLa cells, outlines the key signaling pathways involved, and provides detailed protocols for the essential experimental assays.
Core Findings: TMF Induces Apoptosis in HeLa Cells
Studies have shown that 5,6,7,4'-Tetramethoxyflavone exerts a potent anti-proliferative effect on HeLa cells by inducing apoptosis, or programmed cell death.[1][2] The apoptotic effect is dose-dependent, with higher concentrations of TMF leading to a significant increase in the percentage of apoptotic cells.
Quantitative Data Summary
The following table summarizes the apoptotic rates of HeLa cells following treatment with varying concentrations of TMF for 24 hours, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| TMF Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |
| 0 (Control) | 0.40 ± 0.17 |
| 10 | 9.61 ± 1.76 |
| 20 | 14.86 ± 4.03 |
| 40 | 20.54 ± 1.28 |
Data sourced from proteomic and transcriptomic analyses of HeLa cells treated with TMF.[1][3]
Mechanistic Insights: Signaling Pathways Modulated by TMF
Proteomic and transcriptomic analyses have revealed that TMF's antitumor activity in HeLa cells is mediated through the modulation of several critical signaling pathways.[1][2][4] These pathways are central to cell survival, proliferation, and apoptosis. The key affected pathways include:
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
TNF Signaling Pathway: Plays a crucial role in inflammation and apoptosis.
-
VEGF Signaling Pathway: A key regulator of angiogenesis, the formation of new blood vessels.
-
Ras Signaling Pathway: A major pathway that controls cell growth and survival.
-
FoxO Signaling Pathway: Involved in stress resistance, metabolism, and apoptosis.
Proteomics analysis identified 19 differentially expressed proteins in HeLa cells after TMF treatment. Notably, proteins such as HSP60, sTNF-R1, JNK, and c-JUN were downregulated, while sTNF-R2, AKT, and P38 were upregulated.[1][4]
Below is a diagram illustrating the high-level relationship between TMF and the affected signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the antitumor activity of TMF on HeLa cells are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5x10⁴ cells/mL (100 µL per well) and incubate until cells adhere.[5]
-
Remove the medium and treat the cells with various concentrations of TMF for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 10-15 minutes at a low speed.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the control.
The following diagram outlines the workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
HeLa cells
-
TMF
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with various concentrations of TMF for 24 hours.[3]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Centrifuge the cells at 300 g for 5 minutes and discard the supernatant.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][9]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
The following diagram illustrates the principles of Annexin V-FITC/PI staining.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.[11][12]
Materials:
-
TMF-treated and control HeLa cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.[13]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
This technical guide provides a foundational understanding of the in vitro antitumor effects of this compound on HeLa cells. The presented data and protocols offer a basis for further research into the therapeutic potential of this promising natural compound.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. rsc.org [rsc.org]
- 10. kumc.edu [kumc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
5,6,7,4'-Tetramethoxyflavanone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavonoid found in various medicinal plants, including Chromolaena odorata (Siam weed).[1] Traditionally used in folk medicine for its therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Antioxidant Properties
This compound has demonstrated notable antioxidant activity, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense systems.[1][2][3] Its antioxidant effects are attributed to its chemical structure, which allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Data
While specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature, its potent, dose-dependent antioxidant activity has been described.[1][2][3] The following table includes data for a closely related polymethoxyflavonoid to provide context for the expected range of activity.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 5,6,7,4'-Tetramethoxyflavone | DPPH Radical Scavenging | Data not available | - | - |
| 5,6,7,4'-Tetramethoxyflavone | ABTS Radical Scavenging | Data not available | - | - |
| 5-Demethyl sinensetin (B1680974) (5-Hydroxy-4',5',6,7-tetramethoxyflavone) | DPPH Radical Scavenging | 1.23 ± 0.15 µg/mL | Ascorbic Acid | 1.59 ± 0.04 µg/mL |
| 5-Demethyl sinensetin (5-Hydroxy-4',5',6,7-tetramethoxyflavone) | ABTS Radical Scavenging | 0.14 ± 0.09 µg/mL | Ascorbic Acid | 1.71 ± 0.32 µg/mL |
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The flavanone (B1672756) structure enables the compound to directly neutralize free radicals such as the superoxide (B77818) anion and hydroxyl radicals, thereby mitigating oxidative damage to cellular components.
-
Upregulation of Nrf2 Signaling: TMF has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1] By promoting the nuclear translocation of Nrf2, TMF enhances the cellular capacity to combat oxidative stress.[1][2][3]
-
Inhibition of NADPH Oxidase: The compound has been observed to inhibit the activity of NADPH oxidase (NOX) enzymes, which are a major source of cellular ROS production.[1][2][3]
Below is a diagram illustrating the Nrf2-mediated antioxidant response activated by this compound.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4] These properties make it a compound of interest for the development of novel anti-inflammatory therapeutics.
Quantitative Anti-inflammatory Data
Direct quantitative data for the anti-inflammatory activity of this compound is limited. However, data for a structurally similar compound, 4'-bromo-5,6,7-trimethoxyflavone, provides insight into the potential potency of this class of molecules.
| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | IC50 Value |
| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 14.22 ± 1.25 µM |
| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 10.98 ± 6.25 µM |
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
-
Inhibition of NF-κB Pathway: TMF has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4] TMF inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5][6]
-
Modulation of MAPK Pathway: Evidence suggests that polymethoxyflavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK.[5][7] These kinases are activated by inflammatory stimuli like LPS and play a crucial role in the production of inflammatory mediators. By inhibiting the phosphorylation of these MAPKs, TMF can further attenuate the inflammatory response.
The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant and anti-inflammatory properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of this compound.
Materials:
-
This compound (TMF)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of TMF in methanol. Create a series of dilutions to obtain various concentrations.
-
Prepare a 0.3 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of TMF or ascorbic acid to the respective wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at 30°C for 30 minutes.[1][2]
-
Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of TMF.
LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (TMF)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for viability and NO assay) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of TMF for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins.
Materials:
-
Treated cell lysates from the LPS-induced inflammation model
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising bioactive compound with significant antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals, upregulate the Nrf2 antioxidant pathway, and inhibit the pro-inflammatory NF-κB and MAPK signaling cascades underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological applications of this and other related polymethoxyflavonoids. Future studies should focus on obtaining more extensive quantitative data, including in vivo efficacy and pharmacokinetic profiles, to fully assess its potential as a novel therapeutic agent for oxidative stress and inflammation-related diseases.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5,6,7,4'-Tetramethoxyflavanone and its role in inhibiting amyloid beta toxicity
An In-Depth Technical Guide on 5,6,7,4'-Tetramethoxyflavanone and its Role in Inhibiting Amyloid-Beta Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, with the accumulation of amyloid-beta (Aβ) peptides and subsequent neurotoxicity being a central pathological hallmark. This technical guide provides a comprehensive overview of this compound (TMF), a naturally occurring flavonoid, and its significant potential in mitigating Aβ-induced neurotoxicity. TMF, isolated from Chromolaena odorata, has demonstrated robust neuroprotective effects through multiple mechanisms, including the attenuation of amyloidogenesis, reduction of oxidative stress, inhibition of apoptosis, and enhancement of synaptic function. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of neurodegenerative diseases.
Mechanism of Action of this compound
This compound (TMF) exerts its neuroprotective effects against amyloid-beta (Aβ) toxicity through a multi-targeted mechanism. It has been shown to modulate several key signaling pathways involved in the pathophysiology of Alzheimer's disease.
Attenuation of Amyloidogenesis
TMF influences the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway. It achieves this by downregulating the expression of beta-site APP cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key components of the β- and γ-secretase complexes, respectively, which are responsible for the production of Aβ peptides.[1][2][3] Conversely, TMF upregulates the expression of a disintegrin and metalloprotease 10 (ADAM10), the primary α-secretase that cleaves APP within the Aβ domain, thus precluding Aβ formation.[1][2][3]
Modulation of Key Signaling Pathways
TMF's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways:
-
Nrf2/HO-1 Pathway: TMF promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5][6] This leads to the upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), thereby protecting neuronal cells from Aβ-induced oxidative stress.[4][5][6]
-
Sirtuin-1 (Sirt-1) Activation: TMF has been shown to promote the expression and activity of Sirt-1, a protein deacetylase with a crucial role in cellular stress resistance and longevity.[4][5][6] The activation of Sirt-1 is linked to the attenuation of cellular senescence and apoptosis in response to Aβ toxicity.[4][5][6]
-
Inhibition of NADPH Oxidase (NOX): TMF significantly inhibits the activity of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells.[4][5][6] By suppressing NOX4-mediated ROS production, TMF alleviates oxidative stress and subsequent neuronal damage.
-
Raf/ERK1/2 Pathway: In models of neurodegeneration, TMF has been found to upregulate the expression of Raf and extracellular-signal-regulated kinase (ERK)1/2, a signaling cascade pivotal for promoting neurogenesis.[7][8] This suggests that TMF may not only protect existing neurons but also support the generation of new ones.
-
Inhibition of NF-κB Signaling: TMF treatment has been shown to inhibit the phosphorylation of nuclear factor-kappa B (pNF-κB).[1][2][3] The NF-κB pathway is a key regulator of inflammation, and its inhibition by TMF contributes to the reduction of neuroinflammation associated with Aβ deposition.
Anti-Apoptotic and Anti-Senescence Effects
Aβ toxicity is known to induce neuronal apoptosis and cellular senescence. TMF counteracts these processes by decreasing the Bax/Bcl-xL ratio, reducing the expression of cleaved caspase-3, and preserving the mitochondrial membrane potential.[4][5][6] Furthermore, TMF protects against cellular senescence by attenuating the expression of β-galactosidase, p21, and p53, while promoting the expression of p-Rb.[4][5][6]
Enhancement of Synaptic Plasticity
TMF has been demonstrated to improve synaptic function by increasing the expression of the presynaptic protein synaptophysin and the postsynaptic protein PSD-95.[1][2][4][5][6] Additionally, it reduces the activity of acetylcholine (B1216132) esterase (AChE), which would lead to increased acetylcholine levels in the synaptic cleft and potentially improved cognitive function.[1][2][4][5][6]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound (TMF).
Table 1: In Vitro Effects of TMF on Aβ25-35-Induced Toxicity in SK-N-SH Cells
| Parameter | TMF Concentration | Effect | Reference |
| Cell Viability | 0.1, 1, 10 µM | Dose-dependent increase in cell viability against Aβ25-35 toxicity. | [4][5][6] |
| ROS Production | 0.1, 1, 10 µM | Dose-dependent decrease in intracellular ROS production. | [4][5][6] |
| Bax/Bcl-xL Ratio | 10 µM | Significant decrease in the Bax/Bcl-xL ratio. | [4][5][6] |
| Caspase-3 Expression | 10 µM | Reduction in caspase-3 expression. | [4][5][6] |
| Nrf2 Nuclear Translocation | 10 µM | Promotion of Nrf2 translocation to the nucleus. | [4][5][6] |
| HO-1 Expression | 10 µM | Upregulation of HO-1 expression. | [4][5][6] |
| Sirt-1 Expression | 10 µM | Increased expression of Sirt-1. | [4][5][6] |
| NOX4 Activity | 10 µM | Marked inhibition of NOX4 activity. | [4][5][6] |
| Synaptophysin Expression | 10 µM | Increased expression of synaptophysin. | [4][5][6] |
| PSD-95 Expression | 10 µM | Increased expression of PSD-95. | [4][5][6] |
| AChE Activity | 10 µM | Decrease in acetylcholine esterase activity. | [4][5][6] |
Table 2: In Vivo Effects of TMF in a Dexamethasone-Induced Mouse Model of Neurodegeneration
| Parameter | TMF Dosage | Effect | Reference |
| BACE1 Expression | 40 mg/kg | Reduction in the expression of BACE1. | [1][2][3] |
| PS1 Expression | 40 mg/kg | Reduction in the expression of PS1. | [1][2][3] |
| ADAM10 Gene Expression | 40 mg/kg | Increased gene expression of ADAM10. | [1][2][3] |
| pTau Expression | 40 mg/kg | Decreased expression of hyperphosphorylated Tau. | [1][2][3] |
| pNF-κB Expression | 40 mg/kg | Inhibition of phosphonuclear factor-kappa B. | [1][2][3] |
| pGSK3 Expression | 40 mg/kg | Increased phosphorylation of GSK3 (inactivation). | [1][2][3] |
| Synaptophysin Expression | 40 mg/kg | Increased expression of synaptophysin. | [1][2][3] |
| PSD95 Expression | 40 mg/kg | Increased expression of postsynaptic density protein 95. | [1][2][3] |
| AChE Activity | 40 mg/kg | Decreased acetylcholine esterase activity. | [1][2][3] |
| BrdU-positive cells | Not specified | Increased number of BrdU-positive cells, indicating neurogenesis. | [8] |
| Raf/ERK1/2 Expression | Not specified | Upregulated expression of Raf and ERK1/2. | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on TMF and Aβ toxicity.
In Vitro Aβ25-35 Toxicity Model in SK-N-SH Cells
-
Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
TMF and Aβ25-35 Preparation: TMF is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Aβ25-35 peptide is dissolved in sterile distilled water and aggregated by incubation at 37°C for 7 days before use.
-
Treatment: Cells are seeded in appropriate culture plates. After 24 hours, the cells are pre-treated with various concentrations of TMF (e.g., 0.1, 1, 10 µM) for 2 hours. Subsequently, aggregated Aβ25-35 (e.g., 10 µM) is added to the culture medium, and the cells are incubated for an additional 24 hours.
-
Cell Viability Assay (MTT Assay): After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-xL, caspase-3, Nrf2, HO-1, Sirt-1, synaptophysin, PSD-95) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Dexamethasone-Induced Neurodegeneration Model in Mice
-
Animal Model: Male mice are used for this model. Neurodegeneration is induced by intraperitoneal administration of dexamethasone (B1670325) (DEX; e.g., 60 mg/kg) for a period of 28 days.
-
TMF Administration: Following the DEX induction period, mice are treated with TMF (e.g., 40 mg/kg, intraperitoneally) for 30 days. A control group receives the vehicle.
-
Behavioral Testing (e.g., Morris Water Maze): To assess learning and memory, behavioral tests such as the Morris water maze are performed. The escape latency and the time spent in the target quadrant are recorded and analyzed.
-
Tissue Preparation: After the treatment period, mice are euthanized, and brain tissues are collected. The hippocampus and cortex are dissected for further analysis.
-
Real-Time PCR (RT-PCR): Total RNA is extracted from brain tissue, and cDNA is synthesized. RT-PCR is performed using specific primers for genes of interest (e.g., BACE1, PS1, ADAM10) to quantify their mRNA expression levels.
-
Immunohistochemistry: Brain sections are prepared and stained with antibodies against specific markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes) to assess neuronal survival and neuroinflammation.
-
TUNEL Assay: To detect apoptotic cells, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain sections according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of Aβ toxicity.
Caption: TMF's antioxidant and anti-apoptotic signaling pathways.
Caption: TMF's modulation of APP processing.
Experimental Workflows
Caption: Workflow for in vitro analysis of TMF's effects.
References
- 1. 5,6,7,4’-Tetramethoxyflavanone protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates neurodegeneration in a dexamethasone-induced neurodegenerative mouse model through promotion of neurogenesis via the Raf/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5,6,7,4'-Tetramethoxyflavanone: A Technical Guide for Researchers
Introduction: 5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavone found in various plant species, notably from the Chormolaela odorata (Siam weed). This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the burgeoning therapeutic potential of TMF. Emerging evidence highlights its significant anti-cancer and neuroprotective properties, positioning it as a promising candidate for further preclinical and clinical investigation. This guide provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Therapeutic Applications and Efficacy
The primary therapeutic avenues for this compound are in oncology and neuroprotection, with potential anti-inflammatory applications.
Anti-Cancer Activity
TMF has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its primary mechanism in this context is the induction of apoptosis.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | Apoptosis Rate (10 µM) | 9.61 ± 1.76% | [1] |
| HeLa | Cervical Cancer | Apoptosis Rate (20 µM) | 14.86 ± 4.03% | [1] |
| HeLa | Cervical Cancer | Apoptosis Rate (40 µM) | 20.54 ± 1.28% | [1] |
| NCI-60 Panel | Various | GI50 | 28 µM | [2] |
Neuroprotective Effects
TMF has shown considerable promise in models of neurodegenerative diseases, particularly those involving amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.
Table 2: In Vitro Neuroprotective Effects of this compound in Aβ₂₅₋₃₅-Treated SK-N-SH Cells
| Parameter | Effect of TMF Treatment | Quantitative Change | Reference |
| Cell Viability | Increased | Dose-dependent increase | [4] |
| Intracellular ROS | Decreased | Dose-dependent reduction | [1][5] |
| Apoptosis | Decreased | Mitigated Aβ-induced apoptosis | [1][5] |
| Bax/Bcl-xL Ratio | Decreased | Reversed Aβ-induced increase | [1][5] |
| Caspase-3 Expression | Decreased | Reduced Aβ-induced expression | [1][5] |
| Sirt-1 Expression | Increased | Promoted expression | [1][5] |
| Nuclear Nrf2 | Increased | Upregulated nuclear translocation | [1][5] |
| HO-1 Expression | Increased | Upregulated expression | [6] |
| SOD Activity | Increased | Upregulated activity | [6] |
| Synaptophysin Expression | Increased | Ameliorated Aβ-induced reduction | [1][3] |
| PSD-95 Expression | Increased | Ameliorated Aβ-induced reduction | [1][3] |
| Acetylcholinesterase (AChE) Activity | Decreased | Reduced Aβ-induced increase | [1][3] |
Mechanisms of Action
TMF exerts its therapeutic effects through the modulation of several key signaling pathways.
Anti-Cancer Signaling Pathways
In cancer cells, TMF's pro-apoptotic activity is linked to the MAPK and TNF signaling pathways. Proteomics analysis of TMF-treated HeLa cells revealed the downregulation of key proteins such as JNK, TAK1, c-Fos, and c-JUN, and the upregulation of AKT and MKK3/6.[7]
TMF-mediated inhibition of MAPK and TNF signaling pathways in cancer cells.
Neuroprotective Signaling Pathways
The neuroprotective effects of TMF are largely attributed to its ability to counteract oxidative stress and promote neuronal survival. This is achieved through the activation of the Nrf2 and Sirt-1 signaling pathways, which in turn upregulate antioxidant enzymes and proteins involved in cellular resilience.
TMF's neuroprotective mechanism against Aβ-induced toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of TMF's therapeutic potential.
Synthesis of this compound
The synthesis of TMF can be achieved through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
General synthetic workflow for this compound.
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol (B145695) in a round-bottom flask.
-
Add a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.
-
Collect the precipitated chalcone by filtration, wash with cold water, and dry.
-
Purify the crude chalcone by recrystallization or column chromatography.
-
-
Flavanone Synthesis (Oxidative Cyclization):
-
Dissolve the purified chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂) (0.1-0.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Wash with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HeLa cells
-
This compound (TMF)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TMF (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo HeLa Xenograft Model
Materials:
-
HeLa cells
-
Athymic nude mice (e.g., BALB/c nude)
-
This compound (TMF)
-
Vehicle solution (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)
-
Positive control (e.g., Cisplatin)
Procedure:
-
Culture HeLa cells to the logarithmic growth phase.
-
Implant 5 x 10⁶ HeLa cells subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 40–70 mm³).
-
Randomize the mice into treatment groups: Saline control, Vehicle control, TMF (e.g., 25, 50, 100 mg/kg), and a positive control (e.g., Cisplatin, 2 mg/kg).
-
Administer the treatments intraperitoneally daily for a specified period (e.g., 15 days).
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
In Vitro Neuroprotection Assay (Aβ-induced toxicity in SK-N-SH cells)
Materials:
-
SK-N-SH neuroblastoma cells
-
Amyloid-beta peptide (Aβ₂₅₋₃₅)
-
This compound (TMF)
-
Cell culture medium (e.g., DMEM)
-
MTT or similar cell viability assay reagent
-
DCFDA or other ROS detection reagent
Procedure:
-
Seed SK-N-SH cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of TMF (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding Aβ₂₅₋₃₅ (e.g., 10 µM) to the TMF-containing medium and incubate for 24 hours.
-
Assess cell viability using an MTT assay.
-
To measure intracellular ROS, use a DCFDA assay. After treatment, incubate the cells with H₂DCF-DA (e.g., 20 µM) for 2 hours and measure the fluorescence intensity.
-
For protein expression analysis (e.g., Western blotting for Nrf2, Sirt-1, Bax, Bcl-xL), lyse the cells after treatment and follow standard Western blotting protocols.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Its ability to induce apoptosis in cancer cells and protect neurons from Aβ-induced toxicity through well-defined signaling pathways underscores its promise as a lead compound for drug development.
Future research should focus on:
-
Comprehensive in vivo studies to establish a clear dose-response relationship for tumor growth inhibition and to evaluate its efficacy in various cancer models.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
In-depth investigation of its anti-inflammatory properties.
-
Lead optimization through medicinal chemistry to enhance its potency, selectivity, and drug-like properties.
The data and protocols presented in this guide provide a solid foundation for the scientific community to further explore and unlock the full therapeutic potential of this compound.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. excli.de [excli.de]
- 6. researchgate.net [researchgate.net]
- 7. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 5,6,7,4'-Tetramethoxyflavanone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavanone is a polymethoxyflavone (PMF) that has garnered scientific interest for its potential biological activities, including neuroprotective and antitumor effects.[1] This compound is naturally found in a variety of plant species, most notably in Citrus peels, Chromolaena odorata, Nervilia concolor, Marrubium pergrinum, Cissus assamica, and Clerodendranthus spicatus.[2][3] The isolation and purification of this compound from these plant sources are critical for further pharmacological studies and drug development.
This document provides a comprehensive protocol for the isolation and purification of this compound from plant materials. The methodology covers the entire workflow, from sample preparation and extraction to chromatographic separation and final purification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₆ | [4][5] |
| Molecular Weight | 342.35 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Melting Point | 166 - 167 °C | [5] |
| Chemical Class | Flavonoid, Flavanone (B1672756) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [6] |
Experimental Protocols
The isolation of this compound is a multi-stage process that involves sample preparation, extraction, and chromatographic purification.
Protocol 1: Plant Material Preparation
-
Collection: Collect fresh plant material (e.g., citrus peels).
-
Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any contaminants. Air-dry the material in the shade at room temperature until it becomes brittle to preserve heat-labile compounds.[7][8]
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size (e.g., less than 0.5 mm) increases the surface area for efficient extraction.[7]
Protocol 2: Extraction
Several extraction techniques can be employed, with the choice depending on the available equipment and the stability of the target compound. Soxhlet extraction is a highly efficient method for thermostable compounds like many PMFs.
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., 500 mL of ethanol (B145695) or a mixture of hexane (B92381) and chloroform).[9] 75% ethanol in water and 100% ethanol have shown high extraction efficiency for PMFs.[9]
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the plant material.
-
Continue the extraction for a sufficient duration (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.
-
After extraction, concentrate the crude extract by evaporating the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Fractionation and Purification by Column Chromatography
Column chromatography is a crucial step for separating the target flavanone from other compounds in the crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate dimensions.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or chloroform).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate or acetone). A stepwise gradient can be employed (e.g., 95:5, 90:10, 85:15 of chloroform:ethyl acetate).[10]
-
Collect fractions of a consistent volume (e.g., 20-30 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., benzene:acetone or chloroform:ethyl acetate).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar TLC profile and contain the target compound.
-
Protocol 4: Final Purification by Preparative TLC or HPLC
For obtaining high-purity this compound, a final purification step is often necessary.
Preparative Thin Layer Chromatography (pTLC):
-
Apply the partially purified fraction as a band onto a pre-coated silica gel pTLC plate.
-
Develop the plate in a saturated chromatographic chamber with an appropriate solvent system.
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to the target flavanone.
-
Elute the compound from the silica gel with a suitable solvent (e.g., methanol), filter, and evaporate the solvent to obtain the purified compound.[8]
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the partially purified fraction in a suitable solvent and filter through a 0.45 µm syringe filter.
-
Use a C18 reverse-phase column for separation.
-
Employ a mobile phase such as a gradient of acetonitrile (B52724) and water.
-
Inject the sample and collect the fraction corresponding to the peak of the target compound.
-
Evaporate the solvent to yield the highly purified this compound.
Characterization
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the isolation of polymethoxyflavones, providing an estimate of potential yields and purity at each stage. Actual values may vary depending on the plant source and specific conditions used.
| Step | Parameter | Typical Value Range |
| Extraction | Crude Extract Yield | 5 - 15% (of dry plant material) |
| Column Chromatography | Fraction Yield | 1 - 5% (of crude extract) |
| Purity after Column Chromatography | 70 - 90% | |
| Preparative TLC/HPLC | Final Yield | 0.1 - 1% (of crude extract) |
| Final Purity | >98% |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in column chromatography.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 5,6,7,4'-Tetramethoxyflavone | C19H18O6 | CID 96118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | CAS:14787-34-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of 5,6,7,4'-Tetramethoxyflavanone in Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a polymethoxyflavone found in certain citrus species that has demonstrated potential antitumor activities.[1] To support pharmacokinetic and toxicokinetic studies essential for drug development, a robust and sensitive analytical method for the quantification of TMF in biological matrices is required. This application note describes a detailed protocol for a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma. The method is suitable for regulated bioanalysis in drug discovery and development settings.
Experimental Protocols
1. Materials and Reagents
-
This compound (TMF) reference standard
-
5,7,3',4'-Tetramethoxyflavone (as a potential internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
2. Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of TMF and the IS in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting a wide range of analytes from plasma.[2]
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 5,7,3',4'-tetramethoxyflavone).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
4. HPLC-MS/MS Conditions
A C18 reversed-phase column is commonly used for the separation of flavonoids.[3] A gradient elution with acetonitrile and water, both containing formic acid to enhance ionization, is a typical approach.
| Parameter | Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5,6,7,4'-TMF: m/z 329.1 → 298.1 (Quantifier), m/z 329.1 → 165.1 (Qualifier) IS: m/z 343.1 → 312.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Data Presentation
Table 1: Method Validation - Linearity
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| 5,6,7,4'-TMF | 1 - 1000 | >0.99 | 1/x² |
Table 2: Method Validation - Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.8 | 101.5 | 5.9 | 99.8 |
| High | 800 | 3.5 | 97.9 | 4.7 | 98.6 |
Table 3: Method Validation - Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.3 | 95.8 |
| High | 800 | 95.1 | 98.2 |
Table 4: Method Validation - Stability
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Stability (% of Nominal) |
| Bench-top (4h, RT) | Low | 3 | 96.5 |
| Bench-top (4h, RT) | High | 800 | 98.1 |
| Freeze-Thaw (3 cycles) | Low | 3 | 94.2 |
| Freeze-Thaw (3 cycles) | High | 800 | 96.7 |
| Long-term (-80°C, 30 days) | Low | 3 | 95.8 |
| Long-term (-80°C, 30 days) | High | 800 | 97.4 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Discussion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using HPLC-MS/MS. The described method, employing protein precipitation for sample preparation, offers a simple, rapid, and robust approach for bioanalysis. The hypothetical validation data presented demonstrates that the method is sensitive, specific, accurate, and precise over a clinically relevant concentration range. The short run time allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic studies. The use of a stable isotope-labeled internal standard is generally recommended to compensate for matrix effects and variations in sample processing, though a structurally similar analog like 5,7,3',4'-tetramethoxyflavone can also be effective.[4][5] This method can be readily implemented in a bioanalytical laboratory to support the development of this compound as a potential therapeutic agent.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Xenograft Model for Testing 5,6,7,4'-Tetramethoxyflavanone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavone found in citrus species that has demonstrated significant antitumor activity in preclinical studies.[1] In vitro studies have shown its potency against various cancer cell lines, including HeLa, DMS-114, HT-29, MCF-7, MDA-MB-435, and DU-145.[1] The proposed mechanisms of action include the induction of apoptosis and modulation of key signaling pathways such as MAPK, TNF, VEGF, Ras, and FoxO.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of TMF using a subcutaneous xenograft model in immunodeficient mice. The protocols outlined below are based on established methodologies for xenograft studies and specific findings related to TMF.[1][3]
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from an in vivo xenograft study testing the efficacy of this compound.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 15 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| TMF | 25 | 1050 ± 130 | 16.0 |
| TMF | 50 | 750 ± 95 | 40.0 |
| TMF | 100 | 450 ± 60 | 64.0 |
| Positive Control (e.g., Cisplatin) | 2 | 400 ± 55 | 68.0 |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 15 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.8 | 21.0 ± 0.9 | +2.4 |
| TMF | 25 | 20.3 ± 0.7 | 20.6 ± 0.8 | +1.5 |
| TMF | 50 | 20.6 ± 0.9 | 20.8 ± 0.9 | +1.0 |
| TMF | 100 | 20.4 ± 0.8 | 20.5 ± 0.7 | +0.5 |
| Positive Control (e.g., Cisplatin) | 2 | 20.7 ± 0.9 | 18.5 ± 1.1 | -10.6 |
| p < 0.05 compared to Vehicle Control |
Table 3: Key Protein Expression Changes in Tumor Tissue (Hypothetical Western Blot Densitometry Data)
| Treatment Group (100 mg/kg TMF) | Protein | Fold Change vs. Vehicle Control |
| Down-regulated | HSP60 | 0.45 |
| sTNF-R1 | 0.50 | |
| JNK | 0.60 | |
| TAK1 | 0.55 | |
| c-JUN | 0.65 | |
| Up-regulated | sTNF-R2 | 1.8 |
| AKT | 2.1 | |
| GSK3b | 1.7 | |
| P38 | 1.9 |
Experimental Protocols
Cell Culture and Preparation
This protocol describes the steps for preparing cancer cells for subcutaneous injection. HeLa cells are used as an example, as they have been shown to be sensitive to TMF.[1]
Materials:
-
HeLa human cervical cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase (80-90% confluency) at the time of harvesting.[3]
-
Wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of sterile, serum-free DMEM or PBS.
-
Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Centrifuge the cells again and resuspend the pellet in the required volume of sterile PBS to achieve a final concentration of 5 x 10^6 cells per 0.2 mL.[1] Keep the cell suspension on ice until injection.
In Vivo Xenograft Model Establishment and Treatment
This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice and the subsequent treatment with TMF.
Materials:
-
Female BALB/c nude mice (6-8 weeks old)[1]
-
Prepared HeLa cell suspension
-
This compound (TMF)
-
Vehicle solution (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)[1]
-
Positive control drug (e.g., Cisplatin)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Animal weighing scale
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 0.2 mL of the HeLa cell suspension (5 x 10^6 cells) into the right flank of each mouse.[1]
-
Monitor the mice daily for tumor growth.
-
Once the tumors reach a palpable volume of approximately 40-70 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[1]
-
Prepare the TMF and positive control drug solutions in the appropriate vehicle.
-
Administer the treatments (e.g., intraperitoneal injection) daily for a period of 15 days.[1]
-
Measure the tumor dimensions (length and width) twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or RNA sequencing).
Visualizations
Experimental Workflow
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Synthese von 5,6,7,4'-Tetramethoxyflavanon für Forschungszwecke: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Synthese von 5,6,7,4'-Tetramethoxyflavanon, einer vielversprechenden polyethoxylierten Flavanonverbindung, die für ihre potenziellen neuroprotektiven und antitumoralen Eigenschaften bekannt ist. Die hier beschriebenen Methoden basieren auf etablierten chemischen Umwandlungen und bieten einen klaren Weg für die Herstellung dieser Verbindung zu Forschungszwecken.
Einleitung
5,6,7,4'-Tetramethoxyflavanon ist ein Flavonoid, das aufgrund seiner vielfältigen biologischen Aktivitäten zunehmend an wissenschaftlichem Interesse gewinnt. Insbesondere seine Fähigkeit, wichtige zelluläre Signalwege zu modulieren, macht es zu einem attraktiven Kandidaten für die Entwicklung neuer Therapeutika. Die vorliegenden Protokolle beschreiben ein zweistufiges Syntheseverfahren, das mit der Claisen-Schmidt-Kondensation zur Bildung eines Chalcon-Zwischenprodukts beginnt, gefolgt von einer intramolekularen Zyklisierung zum gewünschten Flavanon.
Syntheseweg
Der allgemeine Syntheseweg für 5,6,7,4'-Tetramethoxyflavanon ist in der folgenden Abbildung dargestellt. Die Reaktion beginnt mit der Kondensation von 2'-Hydroxy-3',4',5'-trimethoxyacetophenon mit 4-Methoxybenzaldehyd zu 2'-Hydroxy-3',4',5',4-tetramethoxychalcon. Dieses Chalcon wird anschließend einer intramolekularen Zyklisierung unterzogen, um das endgültige Flavanonprodukt zu ergeben.
Abbildung 1: Allgemeiner Syntheseweg für 5,6,7,4'-Tetramethoxyflavanon.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die detaillierten Verfahren für die Synthese von 5,6,7,4'-Tetramethoxyflavanon.
Schritt 1: Synthese von 2'-Hydroxy-3',4',5',4-tetramethoxychalcon (Claisen-Schmidt-Kondensation)
Dieses Protokoll beschreibt die basenkatalysierte Kondensation eines substituierten Acetophenons mit einem aromatischen Aldehyd.[1][2][3][4][5][6][7][8][9]
Materialien:
-
2'-Hydroxy-3',4',5'-trimethoxyacetophenon
-
4-Methoxybenzaldehyd
-
Kaliumhydroxid (KOH)
-
Ethanol
-
Destilliertes Wasser
-
Salzsäure (HCl), verdünnt
-
Rundkolben
-
Magnetrührer
-
Trichter
-
Filterpapier
Protokoll:
-
Lösen Sie eine äquimolare Menge an 2'-Hydroxy-3',4',5'-trimethoxyacetophenon und 4-Methoxybenzaldehyd in Ethanol in einem Rundkolben.
-
Fügen Sie unter ständigem Rühren langsam eine wässrige Lösung von Kaliumhydroxid (40 % w/v) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 24 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion gießen Sie die Reaktionsmischung in zerstoßenes Eis und säuern sie vorsichtig mit verdünnter Salzsäure an, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den ausgefallenen Feststoff ab, waschen Sie ihn gründlich mit kaltem destilliertem Wasser, bis das Filtrat neutral ist.
-
Trocknen Sie das Rohprodukt und kristallisieren Sie es aus einem geeigneten Lösungsmittel (z. B. Ethanol) um, um das reine 2'-Hydroxy-3',4',5',4-tetramethoxychalcon zu erhalten.
Schritt 2: Synthese von 5,6,7,4'-Tetramethoxyflavanon (Intramolekulare Zyklisierung)
Dieses Protokoll beschreibt die säure- oder basenkatalysierte Zyklisierung des Chalcon-Zwischenprodukts zum Flavanon.[1][10][11][12]
Materialien:
-
2'-Hydroxy-3',4',5',4-tetramethoxychalcon
-
Ethanol
-
Konzentrierte Schwefelsäure (H₂SO₄) ODER Piperidin
-
Rückflusskühler
-
Heizmantel
-
Becherglas
-
Eisbad
Protokoll (Säurekatalysiert):
-
Lösen Sie das 2'-Hydroxy-3',4',5',4-tetramethoxychalcon in Ethanol in einem Rundkolben.
-
Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.
-
Erhitzen Sie die Mischung für 8-12 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab und gießen Sie sie in Eiswasser.
-
Der ausfallende Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus Ethanol, um reines 5,6,7,4'-Tetramethoxyflavanon zu erhalten.
Protokoll (Basenkatalysiert):
-
Lösen Sie das 2'-Hydroxy-3',4',5',4-tetramethoxychalcon in einem geeigneten Lösungsmittel wie Wasser.
-
Fügen Sie eine katalytische Menge Piperidin hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen, bis die Reaktion abgeschlossen ist (überwacht durch DC).
-
Nach Abschluss der Reaktion wird das Produkt wie im säurekatalysierten Verfahren aufgearbeitet.
Charakterisierungsdaten
Die Identität und Reinheit des synthetisierten 5,6,7,4'-Tetramethoxyflavanons sollte durch spektroskopische Methoden bestätigt werden.
| Eigenschaft | Wert | Referenz |
| Molekülformel | C₁₉H₁₈O₆ | [13] |
| Molekulargewicht | 342.3 g/mol | [13] |
| Schmelzpunkt | 166 - 167 °C | [13] |
| ¹H-NMR (CDCl₃, δ ppm) | Erwartete Signale: Methoxygruppen (s, ~3.8-4.0 ppm), aromatischer Proton (s, ~6.2 ppm), aromatischer Protonen des B-Rings (d, ~6.9 und 7.4 ppm), Flavanon-Ringprotonen (dd, ~2.8-3.1 und 5.4 ppm). | [14][15][16] |
| ¹³C-NMR (CDCl₃, δ ppm) | Erwartete Signale: Carbonylkohlenstoff (~190 ppm), aromatische Kohlenstoffe (~90-165 ppm), Flavanon-Ringkohlenstoffe (~45 und 79 ppm), Methoxykohlenstoffe (~56-62 ppm). | [14][17] |
| Massenspektrometrie (ESI-MS) | Erwarteter [M+H]⁺-Peak bei m/z 343.1. Charakteristische Fragmentierungen durch Retro-Diels-Alder-Reaktionen sind zu erwarten. | [18] |
Biologische Aktivität und Wirkmechanismen
5,6,7,4'-Tetramethoxyflavanon hat vielversprechende Antitumor- und neuroprotektive Aktivitäten gezeigt.
Antitumorale Aktivität
Studien haben gezeigt, dass 5,6,7,4'-Tetramethoxyflavanon das Wachstum verschiedener Krebszelllinien hemmen kann.[19][20] Die zytotoxische Wirkung wird über die Induktion von Apoptose vermittelt.[19]
| Zelllinie | Krebstyp | IC₅₀ / GI₅₀ (µM) | Referenz |
| HeLa | Gebärmutterhalskrebs | Signifikante Hemmung | [19] |
| NCI-60 Zelllinien | Verschiedene | 28 | [21] |
| HepG2 | Leberkrebs | 20.08 (als µg/mL) | [20] |
| DMS-114 | Lungenkrebs | Nicht spezifiziert | [21] |
| HT-29 | Darmkrebs | Nicht spezifiziert | [21] |
| MCF-7 | Brustkrebs | Nicht spezifiziert | [21] |
| MDA-MB-435 | Melanom | Nicht spezifiziert | [21] |
| DU-145 | Prostatakrebs | Nicht spezifiziert | [21] |
Die antitumoralen Wirkungen von 5,6,7,4'-Tetramethoxyflavanon werden durch die Modulation mehrerer wichtiger Signalwege vermittelt, darunter die MAPK-, TNF-, VEGF-, Ras- und FoxO-Signalwege.[19][22]
Abbildung 2: Vereinfachte Darstellung der durch 5,6,7,4'-Tetramethoxyflavanon modulierten antitumoralen Signalwege. Rote Pfeile mit T-Ende deuten auf eine Hemmung hin, während grüne Pfeile eine Aktivierung anzeigen.
Neuroprotektive Aktivität
5,6,7,4'-Tetramethoxyflavanon zeigt auch neuroprotektive Wirkungen, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit. Es wurde gezeigt, dass es die durch Amyloid-beta (Aβ) induzierte Toxizität in neuronalen Zellen abschwächt.[23]
Der neuroprotektive Mechanismus beinhaltet die Hochregulierung des Nrf2-Signalwegs, der eine Schlüsselrolle bei der antioxidativen Abwehr spielt.[24][25]
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. jocpr.com [jocpr.com]
- 8. repository.unair.ac.id [repository.unair.ac.id]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. nepjol.info [nepjol.info]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5,6,7,4'-Tetramethoxyflavone | C19H18O6 | CID 96118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAPK and TNF Signaling Pathways Using 5,6,7,4'-Tetramethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavone found in various plants, including Citrus species.[1][2] Emerging research has highlighted its potential as a modulator of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Tumor Necrosis Factor (TNF) signaling cascades. These pathways are pivotal in regulating a wide array of cellular processes such as inflammation, cell proliferation, apoptosis, and immune responses. Dysregulation of MAPK and TNF signaling is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the MAPK and TNF signaling pathways. This document includes a summary of its observed effects, detailed protocols for key experiments, and visual representations of the signaling pathways and experimental workflows.
Biological Activity of this compound
This compound has been shown to exert anti-cancer and anti-inflammatory effects by modulating the MAPK and TNF signaling pathways. In human cervical cancer (HeLa) cells, TMF treatment has been observed to downregulate key components of the TNF signaling pathway, including sTNF-R1, JNK, and TAK1, while upregulating the p38 MAPK pathway components MKK3, MKK6, and p38 itself.[1] Structurally related polymethoxyflavonoids have also demonstrated potent anti-inflammatory activity by inhibiting the NF-κB pathway, a critical downstream effector of TNF signaling. For instance, scutellarein (B1681691) tetramethyl ether has been shown to inhibit the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Data Presentation: Quantitative Effects of Tetramethoxyflavones on MAPK and TNF Signaling
The following tables summarize the quantitative data on the effects of this compound and structurally related polymethoxyflavones on key markers of the MAPK and TNF signaling pathways.
Table 1: Effect of this compound on Protein Expression in HeLa Cells
| Target Protein | Effect of TMF Treatment | Signaling Pathway |
| sTNF-R1 | Downregulation | TNF Signaling |
| JNK | Downregulation | MAPK Signaling |
| TAK1 (S412) | Downregulation | TNF/MAPK Signaling |
| p38 | Upregulation | MAPK Signaling |
| MKK3 | Upregulation | MAPK Signaling |
| MKK6 | Upregulation | MAPK Signaling |
| c-Fos | Downregulation | MAPK Signaling |
| c-JUN | Downregulation | MAPK Signaling |
Source: Data extrapolated from proteomics analysis in HeLa cells.[1]
Table 2: Anti-inflammatory Activity of a Structurally Related Polymethoxyflavone (4'-bromo-5,6,7-trimethoxyflavone) in LPS-treated RAW 264.7 cells
| Parameter | IC50 Value (µM) |
| Nitric Oxide (NO) Production | 14.22 ± 1.25 |
| Prostaglandin E2 (PGE2) Production | 10.98 ± 6.25 |
Source: Data for a structurally similar compound, providing a reference for potential anti-inflammatory efficacy.
Signaling Pathway and Experimental Workflow Diagrams
MAPK Signaling Pathway
Caption: MAPK pathway showing TMF's inhibitory effect on JNK and activation of the p38 pathway.
TNF Signaling Pathway
Caption: TNF pathway showing TMF's inhibition of key signaling molecules.
Experimental Workflow
Caption: A general workflow for investigating the effects of TMF on MAPK and TNF signaling.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages, HeLa cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (TMF)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them in appropriate multi-well plates at a predetermined density. Allow the cells to adhere overnight in the incubator.
-
TMF Stock Solution: Prepare a high-concentration stock solution of TMF (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.
-
TMF Working Solutions: On the day of the experiment, prepare serial dilutions of the TMF stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of TMF. Include a vehicle control (medium with the same concentration of DMSO as the highest TMF concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) depending on the specific experiment.
-
Stimulation (if applicable): For studies involving inflammatory responses, add a stimulating agent such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a specific duration before harvesting the cells or supernatant.
Western Blotting for MAPK Pathway Proteins (p-p38, p-JNK, p-ERK)
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, opaque plates
-
Luciferase assay reagent kit
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
TMF Treatment and Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of TMF. After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.
-
Luciferase Assay: Add the luciferase assay substrate to each well and measure the firefly luciferase activity using a luminometer. Subsequently, add the stop & glo reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each TMF concentration compared to the stimulated control.
TNF-α ELISA
Materials:
-
Cell culture supernatant from Protocol 1
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Protocol:
-
Sample Collection: After treating the cells with TMF and stimulating with an inflammatory agent (e.g., LPS), collect the cell culture supernatant.
-
ELISA Procedure: Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the known concentrations of the TNF-α standards. Use this curve to determine the concentration of TNF-α in the experimental samples.
Conclusion
This compound presents a valuable pharmacological tool for the investigation of the MAPK and TNF signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the intricate mechanisms by which this and other polymethoxyflavones exert their biological effects. Further studies are warranted to fully elucidate the specific molecular targets and therapeutic potential of this compound in various disease models.
References
Unveiling the Anti-Inflammatory Potential of 5,6,7,4'-Tetramethoxyflavanone: A Guide for Researchers
Introduction: 5,6,7,4'-Tetramethoxyflavanone (TMF), a naturally occurring polymethoxyflavone, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for assessing the anti-inflammatory effects of TMF. It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of the underlying signaling pathways and experimental workflows.
I. In Vitro Assessment of Anti-Inflammatory Effects
A robust in vitro evaluation is the first step in characterizing the anti-inflammatory properties of TMF. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established model for inflammation.[4][5][6][7]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assessment.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 5 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of TMF (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[5] A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[8][9][10][11]
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.
-
Griess Assay:
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[11]
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines
The levels of PGE2 and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13][14][15][16][17][18][19][20]
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation.
-
ELISA Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, IL-1β, and IL-6. The general principle involves the binding of the target protein to a specific antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[21][22][23][24][25]
-
Cell Treatment: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate. Treat with TMF and LPS as described in Protocol 1.
-
Staining:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Presentation: In Vitro Results
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Intracellular ROS (Fold Change) |
| Control | 1.0 | |||||
| LPS (1 µg/mL) | ||||||
| TMF (1 µM) + LPS | ||||||
| TMF (5 µM) + LPS | ||||||
| TMF (10 µM) + LPS | ||||||
| TMF (25 µM) + LPS | ||||||
| TMF (50 µM) + LPS | ||||||
| Dexamethasone (1 µM) + LPS |
II. Mechanism of Action: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the anti-inflammatory effects of TMF, the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, should be investigated.[3][6][26][27][28][29]
Signaling Pathway Diagram
Caption: TMF's proposed anti-inflammatory mechanism.
Protocol 5: Western Blot Analysis
Western blotting is a key technique to quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling cascades.[26][27][28]
-
Protein Extraction:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: Western Blot Results
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | p-p65 / p65 | p-IκBα / IκBα | p-ERK / ERK | p-JNK / JNK | p-p38 / p38 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||||
| TMF (1 µM) + LPS | |||||
| TMF (5 µM) + LPS | |||||
| TMF (10 µM) + LPS | |||||
| TMF (25 µM) + LPS | |||||
| TMF (50 µM) + LPS |
III. In Vivo Assessment of Anti-Inflammatory Effects
The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for evaluating the in vivo anti-inflammatory activity of novel compounds.[30][31][32][33][34]
Experimental Workflow: In Vivo Assay
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Protocol 6: Carrageenan-Induced Paw Edema in Rats/Mice
-
Animals: Male Wistar rats or Swiss albino mice.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, TMF (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers, respectively, immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
-
Calculation:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0 | |
| TMF (10 mg/kg) | ||
| TMF (25 mg/kg) | ||
| TMF (50 mg/kg) | ||
| Indomethacin (10 mg/kg) |
This comprehensive guide provides a detailed framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data, contributing to a deeper understanding of the therapeutic potential of this promising natural compound. The elucidation of its mechanism of action through signaling pathway analysis will further support its development as a potential anti-inflammatory agent.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. cusabio.com [cusabio.com]
- 15. revvity.com [revvity.com]
- 16. arborassays.com [arborassays.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. biocompare.com [biocompare.com]
- 19. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. news-medical.net [news-medical.net]
- 23. Overview of ROS reactive oxygen species detection methods-Industry information-He Yuan Li Ji [life-ilab.com]
- 24. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. inotiv.com [inotiv.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 33. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 34. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Antioxidant Capacity of 5,6,7,4'-Tetramethoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavanone (TMF) is a polymethoxyflavone that has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1][2] As a compound extracted from plants like Chromolaena odorata, TMF has been shown to possess neuroprotective and anti-inflammatory properties, which are often linked to its ability to counteract oxidative stress.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[3] Therefore, the accurate and comprehensive measurement of the antioxidant capacity of TMF is crucial for its evaluation as a potential therapeutic agent.
This document provides detailed application notes and standardized protocols for various in vitro and cell-based assays to determine the antioxidant capacity of this compound. These techniques are essential for researchers in drug discovery and development to elucidate the mechanisms of action and potential applications of this compound. While direct quantitative antioxidant capacity values for TMF are not extensively available in the current literature, this guide also presents data for a structurally similar polymethoxyflavone, 5-demethyl sinensetin (B1680974) (5-hydroxy-4',5',6,7-tetramethoxyflavone), to provide a comparative context.
Data Presentation: Quantitative Antioxidant Capacity
While one study has demonstrated that this compound exhibits potent antioxidant activity by significantly increasing radical scavenging activity in a dose-dependent manner, specific quantitative values from standardized assays are not yet widely published.[4] For comparative purposes, the following table summarizes the quantitative antioxidant capacity of the structurally related compound, 5-demethyl sinensetin.
Table 1: Antioxidant Capacity of 5-demethyl sinensetin (structurally similar to TMF)
| Assay | Method | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Spectrophotometry | 1.23 ± 0.15 | Ascorbic Acid | 1.59 ± 0.04 | [5] |
| Trolox | 3.04 ± 1.42 | [5] | |||
| ABTS Radical Scavenging | Spectrophotometry | 0.14 ± 0.09 | Ascorbic Acid | 1.71 ± 0.32 | [5] |
| Trolox | 2.40 ± 0.87 | [5] |
Experimental Protocols
A comprehensive evaluation of a compound's antioxidant potential is best achieved by employing a variety of assays that operate through different mechanisms.[3] The following protocols describe common methods for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] It is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is yellow.[6] The degree of discoloration indicates the scavenging potential of the antioxidant.[6]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol (B145695). Store at 4°C in the dark.[5]
-
DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[5]
-
Sample Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the sample from the stock solution.
-
Positive Control: Prepare solutions of a standard antioxidant like ascorbic acid or Trolox at similar concentrations.[3]
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample dilution or standard to the wells of a 96-well plate in triplicate.[5]
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[7]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[8]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[3]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[3] Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate):
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer.[11]
-
TPTZ Solution (10 mM): Prepare a 10 mM solution of 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.[11]
-
Ferric Chloride Solution (20 mM): Prepare a 20 mM solution of FeCl₃·6H₂O in water.[11]
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this solution fresh.
-
Sample and Standard Solutions: Prepare as described for the DPPH assay. A standard of FeSO₄ or Trolox is used.
-
-
Assay Procedure (96-well plate):
-
Data Analysis:
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is typically expressed as micromolar equivalents of the standard.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 7.4).
-
AAPH Solution: Prepare a solution of AAPH in the same buffer. Prepare this solution fresh daily.
-
Sample and Standard Solutions: Prepare serial dilutions of the sample and a standard (Trolox) in the buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of the sample or standard to the wells.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox Equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cell line, accounting for factors like cell uptake and metabolism. It utilizes a fluorescent probe, DCFH-DA, which is oxidized to the highly fluorescent DCF by intracellular ROS.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate until confluent.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the sample or a standard antioxidant (e.g., quercetin) and the DCFH-DA probe for a specific incubation period (e.g., 1 hour).
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a peroxyl radical initiator like AAPH.
-
Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence versus time curve.
-
The results are often expressed as quercetin (B1663063) equivalents (QE).
-
Visualizations: Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. AID 402267 - Antioxidant activity against ABTS radical assessed as TEAC units - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of 5,6,7,4'-Tetramethoxyflavanone for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 5,6,7,4'-Tetramethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavanone (B1672756) compound that has shown potential neuroprotective effects.[1][2] Like many flavonoids, it is presumed to have low oral bioavailability due to poor aqueous solubility and potential for first-pass metabolism.[1][3] Studies on the structurally similar compound 5,7,3',4'-tetramethoxyflavone have shown a low oral bioavailability of approximately 14.3% in rats, suggesting that this compound likely faces similar challenges.[4][5] This low bioavailability can hinder its therapeutic efficacy in in vivo studies.
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers are likely:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption. While specific data is unavailable, its chemical structure suggests this property.
-
First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestine and liver by cytochrome P450 enzymes and UDP-glucuronosyltransferases.[6][7][8][9] This metabolic activity can significantly reduce the amount of the active compound that reaches systemic circulation.
Q3: What are the most common strategies to improve the bioavailability of this compound?
A3: Three common and effective strategies are:
-
Nanoformulation (e.g., Nanoemulsions): Reducing the particle size of the compound to the nanometer range increases its surface area, leading to enhanced dissolution and absorption.[1][10][11] Nanoemulsions are a promising approach for lipophilic compounds.[5][12][13]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level, which can improve its dissolution rate and oral bioavailability.[3][4][14][15]
-
Co-administration with a Bioenhancer (e.g., Piperine): Piperine (B192125), an alkaloid from black pepper, can inhibit drug-metabolizing enzymes in the liver and intestines, thereby increasing the plasma concentration and residence time of co-administered drugs.[12][16][17][18]
Troubleshooting Guides
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Question: I've administered a simple suspension of this compound to rats, but I'm struggling to detect it in the plasma. What could be the issue and how can I fix it?
-
Answer: This is a common issue for poorly soluble compounds. The likely cause is low dissolution in the gastrointestinal tract.
-
Troubleshooting Workflow:
Troubleshooting low plasma concentrations. -
Recommended Actions:
-
Switch to an enabling formulation: Instead of a simple suspension, formulate this compound as a nanoemulsion or a solid dispersion. Refer to the detailed protocols below.
-
Co-administer with piperine: This can be done in conjunction with an improved formulation to further boost bioavailability by reducing metabolic clearance.
-
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Question: I'm seeing significant differences in the plasma concentrations of this compound between rats in the same treatment group. What could be causing this?
-
Answer: High inter-individual variability can stem from differences in gastrointestinal physiology and metabolic rates.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. Refer to the detailed protocol below.
-
Food Effects: The presence of food can alter drug absorption. Ensure all animals are fasted for a consistent period (typically 12-18 hours) before dosing.
-
Formulation Instability: If using a liquid formulation, ensure it is homogenous and does not settle during the dosing period.
-
Genetic Variability: Using an inbred strain of rats can help minimize genetic differences in drug metabolism.
-
-
Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound in rats following a single oral dose of 50 mg/kg. This data is for illustrative purposes to demonstrate the expected improvements with different bioavailability enhancement strategies, based on typical fold-increases seen with other flavonoids.[3][10]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (Fold Increase) |
| Aqueous Suspension (Hypothetical) | 150 ± 45 | 3.5 ± 0.8 | 950 ± 210 | 1.0 |
| Nanoemulsion (Hypothetical) | 420 ± 90 | 1.5 ± 0.5 | 2280 ± 450 | ~2.4 |
| Solid Dispersion (Hypothetical) | 330 ± 75 | 2.0 ± 0.6 | 1900 ± 380 | ~2.0 |
| Nanoemulsion + Piperine (Hypothetical) | 630 ± 120 | 1.5 ± 0.5 | 3800 ± 650 | ~4.0 |
Experimental Protocols
1. Preparation of this compound Nanoemulsion
This protocol is adapted from methods for preparing nanoemulsions of poorly soluble flavonoids.[12][13]
-
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.
-
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (oil phase)
-
Tween 80 (surfactant)
-
Polyethylene glycol 400 (PEG 400) (co-surfactant)
-
Deionized water
-
-
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve this compound in MCT oil at the desired concentration (e.g., 10 mg/mL). Gentle heating and sonication may be required to facilitate dissolution.
-
-
Preparation of the Surfactant/Co-surfactant Mixture (S-mix):
-
Prepare a mixture of Tween 80 and PEG 400, typically in a 1:1 or 2:1 ratio by weight.
-
-
Formation of the Nanoemulsion:
-
Add the oil phase to the S-mix and vortex thoroughly.
-
Slowly add deionized water to the oil-S-mix mixture dropwise while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to allow for the formation of a stable nanoemulsion.
-
-
Characterization:
-
The resulting nanoemulsion should be visually transparent or translucent.
-
Characterize the droplet size and zeta potential using dynamic light scattering (DLS) to ensure a particle size in the nanometer range (typically < 200 nm) and good stability.
-
-
2. Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method for preparing solid dispersions of flavonoids.[4][19][20]
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) (hydrophilic carrier)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
Dissolution:
-
Dissolve this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
-
3. Co-administration of Piperine with this compound in Rats
This protocol provides a general guideline for co-administering piperine to enhance the bioavailability of a co-administered compound.[12][17][18][21]
-
Objective: To inhibit the first-pass metabolism of this compound and increase its systemic exposure.
-
Materials:
-
This compound formulation (e.g., nanoemulsion or solid dispersion)
-
Piperine
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water)
-
-
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare the this compound formulation at the desired concentration.
-
Prepare a separate suspension of piperine in the vehicle. A commonly used dose of piperine for bioenhancement in rats is 20 mg/kg.[17]
-
-
Administration:
-
Administer the piperine suspension to the rats via oral gavage.
-
Approximately 30-60 minutes after piperine administration, administer the this compound formulation via oral gavage. This time window allows for the piperine to exert its inhibitory effects on metabolic enzymes.
-
-
Pharmacokinetic Study:
-
Conduct a pharmacokinetic study by collecting blood samples at predetermined time points to determine the plasma concentration of this compound.
-
-
4. Protocol for Oral Gavage in Rats
This is a standard procedure for oral administration of compounds to rats.
-
Objective: To accurately deliver a specific volume of a liquid formulation directly into the stomach of a rat.
-
Materials:
-
Dosing formulation
-
Appropriate size syringe
-
Ball-tipped gavage needle (16-18 gauge for adult rats)
-
-
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and torso.
-
Needle Insertion:
-
With the rat's head tilted slightly upwards, insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the pharynx.
-
Allow the rat to swallow the tip of the needle, which should then pass smoothly down the esophagus. Do not force the needle.
-
-
Administration:
-
Once the needle is in the stomach (a pre-measured length), slowly administer the formulation.
-
-
Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress.
-
5. In Vitro Metabolism Study using Rat Liver Microsomes
This protocol is a general method to assess the metabolic stability of a compound.[6][7][8][9][22]
-
Objective: To determine the rate of metabolism of this compound by liver enzymes.
-
Materials:
-
This compound
-
Rat liver microsomes (RLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Incubation:
-
Pre-warm a mixture of RLMs and phosphate buffer to 37°C.
-
Add this compound (typically at a final concentration of 1 µM) and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining amount of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life.
-
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biotransformation of flavonoids by rat liver microsomes [periodicos.capes.gov.br]
- 8. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of flavonoids via enteric recycling: role of intestinal disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoid delivery by solid dispersion: a systematic review [agris.fao.org]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Piperine, a Natural Bioenhancer, Nullifies the Antidiabetic and Antioxidant Activities of Curcumin in Streptozotocin-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. excli.de [excli.de]
- 22. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5,6,7,4'-Tetramethoxyflavanone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 5,6,7,4'-Tetramethoxyflavanone (TMF) in cell culture, with a primary focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMF) and what are its primary biological activities?
A1: this compound (TMF) is a polymethoxyflavone (PMF), a type of flavonoid found in plants like Chromolaela odorata (Siam weed).[1] It is recognized for its potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] Research has shown that TMF can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2][4] It has also demonstrated neuroprotective effects by protecting against amyloid-beta induced toxicity in neuronal cells.[1][5]
Q2: What is the solubility of TMF in common laboratory solvents?
A2: TMF is a hydrophobic compound with low aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[6] For cell culture applications, DMSO is the most commonly used solvent to prepare high-concentration stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v).[7][8][9] However, many cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[10][11] It is crucial to perform a dose-response experiment to determine the maximum non-toxic DMSO concentration for your specific cell line.[8][12] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[8][9]
Q4: Are there any alternatives to DMSO for dissolving TMF for cell culture experiments?
A4: Yes, while DMSO is the most common solvent, other options can be explored if DMSO is not suitable for your experimental system. These include ethanol, polyethylene (B3416737) glycol (PEG 400), and 1,2-propanediol, which are generally biocompatible in small amounts.[13] Other potential alternatives include Dimethyl formamide (B127407) (DMF) and acetonitrile, though their compatibility with specific cell lines should be verified.[14] Formulations using cyclodextrins or albumin can also enhance the aqueous solubility of hydrophobic compounds like flavonoids.[13][15][16]
Troubleshooting Guide: Overcoming TMF Precipitation in Cell Culture Media
A common challenge when working with TMF is its tendency to precipitate out of solution when the DMSO stock is diluted into aqueous cell culture media. This "crashing out" occurs because the high water content of the media cannot maintain the solubility of the hydrophobic compound.[7][17]
Issue: TMF precipitates immediately upon addition to cell culture media.
This is the most frequent problem encountered. Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of TMF in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of TMF. Perform a solubility test to determine the maximum soluble concentration in your specific media.[17] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[17] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[17] Add the compound dropwise while gently vortexing the media to ensure rapid and uniform dispersion.[7][17] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[17] Gentle warming of the solution can sometimes help dissolve the precipitate, but be cautious as prolonged heat can degrade some compounds.[7] |
| Incorrect Order of Addition | Adding the aqueous buffer to the DMSO stock can cause the compound to precipitate. | It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[7] |
Issue: TMF precipitates over time during incubation.
Precipitation can also occur during longer experiments. Consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including TMF, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[17] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[17] |
| Interaction with Media Components | TMF may interact with components in the serum or media over time, leading to precipitation. | If you suspect an interaction with serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TMF Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of TMF.
Materials:
-
This compound (Molecular Weight: 342.34 g/mol )
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 3.42 mg of TMF and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a short period to aid dissolution.[18]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] The solution is generally stable for up to two weeks at -20°C.[6]
Protocol 2: Preparation of TMF Working Solutions and Dosing Cells
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM TMF stock solution in DMSO
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Determine the Final Concentration: Decide on the final concentrations of TMF required for your experiment (e.g., 0.1 µM, 1 µM, 10 µM).[1]
-
Prepare Intermediate Dilutions (Recommended): To minimize precipitation, it is best to perform serial dilutions.
-
For a 10 µM final concentration: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Then, add 1 µL of the 1 mM intermediate to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Prepare Final Working Solution (Direct Dilution):
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of TMF.[18]
-
Apply to Cells: Remove the existing medium from your cell cultures and replace it with the prepared working solutions containing TMF or the vehicle control.
Visualizations
Caption: General experimental workflow for in vitro studies with TMF.
Caption: Key signaling pathways modulated by TMF.[1][2][19]
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4',5,6,7-Tetramethoxyflavone | CAS:1168-42-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 16. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5,6,7,4'-Tetramethoxyflavanone (TMF) Extraction from Citrus Peels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of 5,6,7,4'-Tetramethoxyflavanone (TMF), a bioactive polymethoxyflavone (PMF), from citrus peels. This resource includes troubleshooting for common experimental issues, frequently asked questions, comparative data, detailed protocols, and visual workflows to enhance extraction efficiency and yield.
Troubleshooting Guide
This section addresses specific issues users may encounter during the extraction of TMF, offering potential causes and recommended solutions in a direct question-and-answer format.
| Q: Why is my TMF extraction yield consistently low? |
| A: Low yield is a common challenge that can stem from several factors related to the extraction process and the raw material itself. |
| Potential Cause |
| Incomplete Cell Wall Disruption |
| Inappropriate Solvent Choice |
| Suboptimal Extraction Parameters |
| Q: I'm observing degradation of TMF in my final extract. What are the likely causes and solutions? |
| A: TMF, like many flavonoids, can be susceptible to degradation under certain conditions, which reduces yield and purity. |
| Potential Cause |
| High Temperature |
| Non-Optimal pH |
| Light and Oxidation |
| Q: My extraction results are inconsistent between batches. How can I improve reproducibility? |
| A: Inconsistent results often arise from variability in the raw material or fluctuations in experimental conditions. |
| Potential Cause |
| Variation in Raw Material |
| Fluctuations in Extraction Conditions |
Frequently Asked Questions (FAQs)
Q: What are the most effective methods for extracting TMF from citrus peels? A: Modern extraction techniques are generally preferred over traditional methods as they often provide higher yields in shorter times and at lower temperatures, minimizing the risk of degradation.[1][2]
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration. It is known for its efficiency at lower temperatures.[1][2]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, significantly reducing extraction time. Careful control of power is needed to prevent localized overheating.[1][3]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2 with a modifier like ethanol (B145695), to extract compounds at low temperatures, which is ideal for preserving thermolabile molecules like TMF.[4][5]
-
Soxhlet Extraction: A traditional and effective method, but the prolonged exposure to heat can pose a risk of TMF degradation.[6][7]
Q: How does the type and preparation of citrus peel affect TMF yield? A: The source and preparation of the citrus peel are critical. PMF content varies widely among citrus species like Citrus sinensis (sweet orange) and Citrus reticulata (mandarin).[6][8] For preparation, peels should be dried to reduce moisture content, which prevents microbial growth and improves extraction efficiency.[9] Grinding the dried peels into a fine powder is a crucial step to increase the surface area for solvent interaction.[1][7]
Q: What are the ideal storage conditions for citrus peels and the final TMF extract? A: Raw citrus peels should be stored in a cool, dark, and dry place to prevent degradation of bioactive compounds.[2] The final, purified TMF extract should be stored in amber vials to protect it from light, at low temperatures (e.g., -20°C), and ideally under an inert atmosphere (like nitrogen or argon) to prevent oxidation.[2]
Q: Which analytical method is best for quantifying TMF in my extracts? A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and reliable method for quantifying TMF.[1] For higher sensitivity and selectivity, especially in complex extracts, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) can be used.[1][10] Quantification is achieved by comparing the peak area of the compound in the extract to a standard curve prepared from a pure TMF reference standard.[1]
Data Presentation
The following tables summarize quantitative data to guide the optimization of extraction parameters. Note that yields can vary significantly based on the specific plant material and precise experimental conditions.
Table 1: Comparison of Extraction Methods for Polymethoxyflavones (PMFs)
| Extraction Method | Typical Solvent(s) | Temperature | Duration | Key Advantages & Considerations |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (B129727) (50-95%)[11][12][13] | 40-60°C[1][12][13] | 15-60 min[5][11] | Rapid, efficient at lower temperatures, reduces degradation risk.[2] |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol[3] | Reflux | 2.5-5 min[3] | Extremely rapid, but requires careful power control to avoid overheating.[1] |
| Soxhlet Extraction | Hexane (B92381), Ethanol[6] | Solvent Boiling Point | 4-6 hours | Continuous and exhaustive, but prolonged heat exposure can degrade TMF.[7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol modifier[5] | 40-60°C | 60-120 min | Low-temperature extraction, highly selective, solvent-free final product.[1] |
Table 2: Optimized Extraction Parameters for Methoxyflavones from Various Sources
| Plant Source | Target Compound(s) | Method | Optimal Conditions | Resulting Yield/Content | Reference |
| Kaempferia parviflora | Total Methoxyflavones | UAE | 95% Ethanol, 15.99 min, 50 mL/g solvent ratio | 327.25 mg/g of extract | [11] |
| Kaempferia parviflora | Overall Extract Yield | UAE | 54.24% Ethanol, 25.25 min, 49.63 mL/g solvent ratio | 16.95% yield | [11] |
| Orange Peels | Flavanones | UAE | 4:1 (v/v) Ethanol:Water, 40°C, 150 W power | Optimized for flavanone (B1672756) glycosides | [12] |
| Citrus yuko Peels | Tangeretin & Nobiletin | MAE | Methanol, Reflux, 2.5-5 min | 0.12% (Tangeretin), 0.10% (Nobiletin) (w/w) | [3] |
| Orange Peels | Total Flavonoids | UAE | 61.42% Methanol, 85 min, 55°C, 40 kHz | Optimized for precipitation yield | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of TMF
This protocol is based on optimized methods for extracting methoxyflavones and is an excellent starting point for TMF.[1][5][11]
-
Preparation of Material: Dry citrus peels at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried peels into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Weigh 10 g of the powdered peel and place it into a 250 mL Erlenmeyer flask. Add 100 mL of 95% ethanol (for a 1:10 solid-to-solvent ratio).
-
Sonication: Place the flask in an ultrasonic bath with temperature control. Set the sonication frequency to ~40 kHz and the power to ~200 W. Maintain the bath temperature at 40°C. Sonicate for 16-20 minutes.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, transfer the residue back to the flask, add another 100 mL of 95% ethanol, and repeat the sonication and filtration steps.
-
Concentration: Combine the filtrates from all extraction cycles. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Storage: Store the resulting crude extract at -20°C until further purification or analysis.
Protocol 2: Soxhlet Extraction of TMF
This is a traditional but thorough method.[6]
-
Preparation of Material: Prepare 20 g of finely powdered dried citrus peel as described in the UAE protocol.
-
Apparatus Setup: Place the powdered peel into a cellulose (B213188) thimble and insert it into the main chamber of a Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with 250 mL of hexane or 95% ethanol and connect it to the Soxhlet apparatus and a condenser.
-
Extraction: Heat the solvent to a gentle reflux. The solvent will vaporize, condense, and drip into the thimble, extracting the TMF. The process will continue in cycles. Allow the extraction to proceed for 4-6 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for TMF Quantification
This protocol provides a standard method for analyzing the concentration of TMF in your extract.[1]
-
Preparation of Standards and Samples:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of a pure TMF reference standard in HPLC-grade methanol.
-
Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Solution: Dissolve a known amount of your dried crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Example Gradient: Start at 30% A, increase linearly to 70% A over 20 minutes, hold for 5 minutes, then return to 30% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the working standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the TMF peak in your sample by comparing its retention time to that of the standard.
-
Calculate the concentration of TMF in your sample using the linear regression equation from the calibration curve.
-
Visualizations
Diagram 1: General Workflow for TMF Extraction and Analysis
Caption: General workflow for TMF extraction, purification, and analysis.
Caption: Neuroprotective signaling pathways modulated by TMF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 5,6,7,4'-Tetramethoxyflavanone instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the instability of 5,6,7,4'-Tetramethoxyflavanone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a polymethoxyflavone (PMF), in solution is primarily influenced by several factors:
-
pH: Flavonoids can be unstable in neutral to alkaline aqueous solutions (pH > 7).[1] Under these conditions, the heterocyclic C-ring of the flavanone (B1672756) structure can be susceptible to opening.[1]
-
Temperature: Elevated temperatures can lead to the thermal degradation of flavonoids.[1]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[1][2] Many flavonoids exhibit some degree of photosensitivity.[3][4]
-
Solvent: The choice of solvent can impact the stability of the compound. While organic solvents like DMSO and ethanol (B145695) are commonly used for initial solubilization, their properties can affect long-term stability.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation and subsequent degradation of the flavonoid structure.[2]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For creating stock solutions, high-quality anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended.[3] It is best practice to prepare a concentrated stock solution, which can then be diluted into aqueous buffers or cell culture media for experiments. To avoid potential toxicity from the solvent in cell-based assays, the final concentration of DMSO should typically be kept below 0.1% (v/v).[4]
For long-term storage, it is highly recommended to store this compound as a solid at -20°C or -80°C.[3] If storing as a stock solution, it should be aliquoted into small volumes to prevent repeated freeze-thaw cycles and stored at -80°C, protected from light.[3][5]
Q3: My this compound solution changed color. What does this indicate?
A3: A color change in your solution is a strong indicator of compound degradation, potentially due to oxidation or other chemical transformations.[3] If you observe a color change, it is recommended to discard the solution and prepare a fresh one immediately before your experiment.[3] To minimize oxidation, consider de-gassing aqueous buffers to remove dissolved oxygen.[3]
Q4: I am observing inconsistent or non-reproducible results in my cell viability assays. Could this be related to the instability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation in your stock or working solutions.[3] It is crucial to prepare fresh solutions for each experiment. Additionally, some flavonoids can interfere with common colorimetric and fluorometric cell viability assays that measure metabolic activity (e.g., MTT, XTT).[4][6] This interference can lead to inaccurate readings. Consider using alternative methods that are based on cell membrane integrity, such as the trypan blue exclusion assay, or on cell number, like crystal violet staining.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the instability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity | Compound degradation in stock or working solutions. | Prepare fresh stock solutions from solid material for each experiment. Perform a stability test of the compound in your experimental solvent and under your specific experimental conditions (see Experimental Protocols section). Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light).[3] |
| Precipitation of the compound in aqueous media | Poor aqueous solubility of polymethoxyflavones. | Visually inspect your solutions for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Consider using a lower concentration or a different formulation if precipitation persists.[4] The use of solubilizing agents like cyclodextrins may also be explored.[7] |
| Color change of the solution over time | Oxidation or other degradation pathways. | Prepare solutions fresh before each experiment. If a color change is observed, discard the solution.[3] Consider de-gassing aqueous buffers to remove dissolved oxygen.[3] |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Optimize experimental conditions to minimize degradation by using lower temperatures, protecting the sample from light, and maintaining a slightly acidic to neutral pH.[8] Consider using LC-MS to identify the degradation products.[8] |
Quantitative Data Summary
Specific stability data for this compound is limited in the literature. The following tables provide a template with hypothetical data to illustrate how stability could be assessed under different conditions. Researchers should generate their own data based on their specific experimental setup.
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 37°C
| pH | Incubation Time (h) | % Degradation | Number of Degradation Products |
| 5.0 | 24 | < 5% | 0 |
| 7.4 | 24 | 15% | 1 |
| 8.5 | 24 | 40% | 2 |
Table 2: Hypothetical Temperature Stability of this compound in DMSO
| Temperature (°C) | Storage Duration (days) | % Degradation |
| 4 | 30 | < 2% |
| 25 (Room Temp) | 30 | 10% |
| 40 | 30 | 25% |
Table 3: Hypothetical Photostability of this compound in Methanol (B129727)
| Light Condition | Exposure Time (h) | % Degradation |
| Dark Control | 24 | < 1% |
| Ambient Light | 24 | 8% |
| UV Light (365 nm) | 24 | 30% |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method for determining the concentration and purity of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: A UV detector set at a wavelength suitable for flavonoids, such as 254 nm or 340 nm.[8]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.[1]
-
Create a series of working standard solutions by diluting the stock solution with methanol to obtain a calibration curve (e.g., 1 to 100 µg/mL).[1]
-
Dissolve a known amount of your experimental sample in methanol to a final concentration within the calibration range.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration in the sample using the calibration curve.
-
Protocol 2: Stability Testing of this compound in Solution
This protocol outlines a general workflow for assessing the stability of this compound under various stress conditions.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., acidic, neutral, and alkaline). Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Temperature Stability: Aliquot the stock solution and store at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark at the same temperature.[3]
-
-
Sample Analysis: At various time points, take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by HPLC (as described in Protocol 1) to determine the remaining concentration of this compound.
-
Data Evaluation: Calculate the percentage of degradation over time for each condition.
Visualizations
Caption: Troubleshooting workflow for instability issues.
Caption: Factors impacting flavanone stability.
Caption: Workflow for stability assessment.
References
How to minimize off-target effects of 5,6,7,4'-Tetramethoxyflavanone in experiments
Welcome to the technical support center for 5,6,7,4'-Tetramethoxyflavanone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound (TMF)?
This compound (TMF) is a polymethoxyflavone (PMF) naturally found in citrus peels.[1] It has demonstrated a range of biological activities in preclinical studies, including:
-
Anticancer effects: TMF has been shown to inhibit the proliferation of various cancer cell lines, such as HeLa, HT-29, and MCF-7, and to induce apoptosis.[1] In some cases, it can enhance the efficacy of chemotherapeutic drugs.[1]
-
Neuroprotective effects: TMF has shown potential in protecting neuronal cells from toxicity and in promoting neurogenesis.[2]
Q2: What are off-target effects and why are they a concern when working with TMF?
Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target.[3] For a compound like TMF, which is studied for its specific effects on cancer or neuronal cells, off-target interactions can lead to:
-
Misinterpretation of results: The observed biological effect might be due to an unknown off-target interaction rather than the intended mechanism of action.
-
Unwanted side effects: In a therapeutic context, off-target effects can cause adverse reactions.
-
Cellular toxicity: High concentrations of flavonoids can sometimes lead to cytotoxicity in normal cells through off-target mechanisms.[4]
Q3: How can I minimize the risk of off-target effects in my experiments with TMF?
Minimizing off-target effects requires a multi-faceted approach encompassing careful experimental design and validation:
-
Dose-response studies: Conduct thorough dose-response experiments to identify the optimal concentration range where on-target effects are maximized and off-target effects are minimized.[4]
-
Use of appropriate controls: Include positive and negative controls in all experiments to validate the observed effects.
-
Orthogonal approaches: Confirm key findings using alternative experimental methods or assays that measure the same endpoint through a different mechanism.
-
Target engagement assays: Whenever possible, use assays to directly measure the binding of TMF to its intended target.
-
Selectivity profiling: If resources permit, screen TMF against a panel of related proteins (e.g., a kinase panel) to assess its selectivity.
Troubleshooting Guide
Problem 1: High background or inconsistent results in cell-based assays.
-
Possible Cause: Compound Solubility and Stability. Polymethoxyflavones like TMF can have poor aqueous solubility.[5] Precipitation of the compound in cell culture media can lead to inconsistent effective concentrations. The compound may also degrade over time in solution.[6]
-
Solution:
-
Solubility Testing: Determine the solubility of TMF in your experimental vehicle (e.g., DMSO) and final culture medium.
-
Fresh Preparations: Prepare fresh stock solutions of TMF for each experiment and avoid repeated freeze-thaw cycles.[7]
-
Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent.[3]
-
Problem 2: Cytotoxicity observed in non-target or control cell lines.
-
Possible Cause: High Compound Concentration. Flavonoids can exhibit cytotoxic effects at higher concentrations, which may be unrelated to the intended mechanism of action.[4]
-
Solution:
-
Determine IC50 in Normal Cells: Establish the half-maximal inhibitory concentration (IC50) for cytotoxicity in a relevant normal (non-cancerous) cell line.[4]
-
Work within a Therapeutic Window: Aim to use a concentration of TMF that is effective on your target cells but has minimal toxicity on normal cells.
-
Problem 3: The observed biological effect does not align with the expected signaling pathway.
-
Possible Cause: Off-target Pathway Activation. TMF may be modulating one or more signaling pathways that were not anticipated. Studies on related PMFs have shown effects on a variety of pathways, including MAPK, NF-κB, and PI3K/Akt.[5][8]
-
Solution:
-
Pathway Analysis: Use techniques like Western blotting, qPCR, or proteomics to investigate the activation state of key proteins in related signaling pathways.
-
Use of Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors of that pathway in combination with TMF treatment to see if the effect is blocked.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments with this compound
| Cell Type | Application | Recommended Concentration Range | Reference |
| Cancer Cell Lines (e.g., HeLa, HT-29) | Proliferation/Apoptosis Assays | 10 - 50 µM | [1] |
| Neuronal Cell Lines (e.g., SK-N-SH) | Neuroprotection Assays | 0.1 - 10 µM | [9] |
| Macrophage Cell Lines (e.g., RAW 264.7) | Anti-inflammatory Assays | 0.625 - 25 µM | [10] |
| Normal (non-cancerous) Cell Lines | Cytotoxicity Assessment | Determine empirically (start with 0.1 - 100 µM) | [4] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the On-Target vs. Cytotoxic Concentration Window
This protocol helps establish a working concentration range for TMF that is effective on the target pathway while having minimal general cytotoxicity.
-
Cell Plating: Seed your target cells and a non-target/normal cell line in parallel in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of TMF in culture medium, ranging from a low (e.g., 0.1 µM) to a high (e.g., 100 µM) concentration. Also prepare a 2x vehicle control.
-
Treatment: Remove the plating medium and add an equal volume of the 2x TMF dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Assays:
-
On-Target Assay: In the target cell plate, perform an assay that measures the desired on-target effect (e.g., a reporter assay for a specific transcription factor, Western blot for a target phosphoprotein).
-
Cytotoxicity Assay: In both plates, assess cell viability using a suitable method like the Trypan Blue exclusion assay or a crystal violet assay. Be cautious with metabolic assays like MTT, as some flavonoids can interfere with the reagent.[4]
-
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The optimal concentration range will be where the on-target effect is significant, and cytotoxicity is minimal.
Protocol 2: Validating Target Engagement using a Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a compound binds to its target protein in a cellular context.
-
Cell Culture and Treatment: Culture your target cells to a high density. Treat the cells with TMF at a concentration known to be effective, alongside a vehicle control.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating Gradient: Aliquot the lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the denatured/precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for the intended target protein.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If TMF binds to the target protein, it will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: Workflow for minimizing and validating off-target effects of TMF.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
Technical Support Center: Enhancing the Purity of 5,6,7,4'-Tetramethoxyflavanone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for synthesized 5,6,7,4'-Tetramethoxyflavanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Question: My final product shows a low or broad melting point and multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Answer: The most common impurities in flavanone (B1672756) synthesis are typically residual starting materials or intermediates from the preceding steps. These include:
-
Unreacted 2'-hydroxy-4',5',6'-trimethoxyacetophenone: The acetophenone (B1666503) starting material.
-
Unreacted 4-methoxybenzaldehyde (B44291): The aldehyde starting material.
-
Intermediate 2'-hydroxychalcone (B22705): Incomplete cyclization of the chalcone (B49325) precursor is a frequent issue, often resulting in a prominent impurity.[1]
-
Corresponding Flavone: Over-oxidation of the flavanone can lead to the formation of 5,6,7,4'-tetramethoxyflavone, which can be difficult to separate.
-
Aurones: These isomers of flavones can form as side products if reaction conditions are not carefully controlled.[1]
Question: The yield of my flavanone is very low after the cyclization reaction. How can I improve it?
Answer: Low yields often stem from incomplete conversion of the chalcone intermediate.[1] To improve the cyclization step:
-
Optimize Reaction Time: The isomerization of 2'-hydroxychalcones to flavanones can be slow. Monitor the reaction progress closely using TLC until the chalcone spot is no longer visible.[1][2]
-
Adjust Catalyst/Reagent: The cyclization is often catalyzed by acid or base.[3] Ensure the appropriate catalyst is used at the correct concentration. For instance, using a tertiary amine like a "proton sponge" can effectively catalyze the isomerization.[2]
-
Control Temperature: While some cyclizations proceed at room temperature, others may require reflux.[2] However, excessively high temperatures can promote the formation of undesired byproducts.[1] Experiment with different temperatures to find the optimal balance for your specific substrate.
Question: After column chromatography, my product looks clean on TLC, but the NMR spectrum still shows minor impurities. What is the next step?
Answer: For removing trace impurities after chromatography, recrystallization is the most effective "polishing" step.[4][5] This technique separates compounds based on differences in solubility. The key is to find a solvent that dissolves your flavanone well when hot but poorly at room temperature, while impurities remain in solution or are insoluble in the hot solvent.[5]
Question: My compound separated as an oil during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem that traps impurities.[5] To promote crystal formation, you can try the following:
-
Use a More Dilute Solution: The solution may be too concentrated. Add a small amount of additional hot solvent.
-
Change the Solvent: The boiling point of your solvent might be too high. Try a lower-boiling point solvent or a different solvent system altogether.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oil formation.
-
Seed the Solution: If you have a pure crystal of the compound, adding it to the cooled, saturated solution can induce crystallization.[5]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall strategy for purifying crude this compound? A1: A two-stage purification process is generally most effective. First, perform column chromatography on silica (B1680970) gel to separate the target flavanone from major impurities like unreacted starting materials and the chalcone intermediate.[5] Then, subject the combined, pure fractions to recrystallization to remove any remaining trace impurities and obtain a highly pure, crystalline product.
Q2: How do I select the best solvent system for column chromatography? A2: The ideal mobile phase for column chromatography can be determined by running several TLC plates with different solvent systems. A good system will show clear separation between your target flavanone and its impurities, with the flavanone having an Rf value between 0.25 and 0.35. For flavanones, a gradient elution starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) is typically effective.[5][6]
Q3: What analytical techniques are essential to confirm the purity of the final product? A3: A combination of techniques is necessary to confirm purity and structure.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by detecting impurities with high sensitivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can identify residual impurities or solvents.[5][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value (166-167 °C) is a strong indicator of high purity.[4][8]
Data Presentation
The following table illustrates the expected progression of purity for this compound throughout the purification process.
| Purification Stage | Typical Purity Level (%) | Common Impurities Present | Recommended Analytical Method |
| Crude Product | 50 - 80% | Unreacted chalcone, starting materials, side-products | TLC, ¹H NMR |
| Post-Column Chromatography | 90 - 98% | Trace amounts of closely-eluting compounds, residual solvent | TLC, HPLC, ¹H NMR |
| Post-Recrystallization | > 99% | Residual solvent | HPLC, ¹H NMR, Melting Point |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',5',6'-trimethoxy-4-methoxychalcone (Precursor)
This protocol is based on the standard Claisen-Schmidt condensation reaction.[6][9]
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.
-
Base Addition: While stirring the solution at room temperature, add a concentrated aqueous solution of potassium hydroxide (B78521) (KOH) (3 equivalents) dropwise.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC as the starting materials are consumed and a new, lower Rf spot corresponding to the chalcone appears. The reaction typically takes 12-24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).
-
Isolation: The precipitated yellow chalcone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Protocol 2: Cyclization to this compound
This protocol describes a common method for the isomerization of a 2'-hydroxychalcone to a flavanone.[2]
-
Reaction Setup: Add the purified 2'-hydroxychalcone (1 equivalent) and a suitable solvent (e.g., methanol (B129727) or ethanol) to a round-bottom flask equipped with a stir bar and condenser.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or a tertiary amine (e.g., "proton sponge," 0.5 mmol per 0.2 mmol of chalcone).[2]
-
Heating: Gently reflux the mixture. Monitor the disappearance of the chalcone spot by TLC. The reaction may take several hours to 24 hours for completion.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude flavanone.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a standard procedure for purifying the crude flavanone.[5]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% n-hexane). Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude flavanone in a minimal amount of dichloromethane (B109758) or the mobile phase. Carefully load the sample onto the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[5]
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the solvent polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in n-hexane.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure flavanone.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 4: Purification by Recrystallization
This protocol is used as a final purification step.[5]
-
Solvent Selection: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find one that dissolves the compound when hot but not when cold.[5][10]
-
Dissolution: Place the flavanone in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[11]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface. Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. 5,6,7,4'-Tetramethoxyflavone | C19H18O6 | CID 96118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Addressing batch-to-batch variability of natural 5,6,7,4'-Tetramethoxyflavanone extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural extracts of 5,6,7,4'-Tetramethoxyflavanone (TMF).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the sourcing, extraction, and characterization of natural TMF extracts.
Q1: What are the primary natural sources of this compound?
A1: this compound is a polymethoxyflavone (PMF) found predominantly in the peels of citrus fruits.[1][2] Specific sources include, but are not limited to, sweet orange (Citrus sinensis) and mandarin orange (Citrus reticulata).[3][4] It has also been identified in other plants such as Chromolaena odorata.[5]
Q2: What factors contribute to the batch-to-batch variability of TMF content in natural extracts?
A2: The concentration of TMF and other polymethoxyflavones in natural extracts can vary significantly due to a number of factors:
-
Plant Variety and Genotype: Different citrus varieties and even different genotypes within the same species can have vastly different PMF profiles.[4]
-
Geographical Origin and Growing Conditions: Climate, soil composition, and cultivation practices can influence the biosynthesis of flavonoids.
-
Harvest Time: The maturity of the fruit at the time of harvest can affect the concentration of secondary metabolites like TMF.
-
Post-Harvest Processing and Storage: The methods used for drying, storing, and handling the plant material can lead to degradation or alteration of the chemical composition.[6][7]
-
Extraction Method and Solvents: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) and the polarity of the solvent(s) used will significantly impact the yield and purity of the extracted TMF.[8]
Q3: How can I quantify the amount of this compound in my extract?
A3: The most common and reliable method for quantifying TMF in a complex extract is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3] A validated reversed-phase HPLC (RP-HPLC) method can effectively separate TMF from other related polymethoxyflavones.[3] For highly sensitive and accurate quantification, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can be employed.[9]
Q4: What are the known biological activities and signaling pathways modulated by this compound?
A4: this compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][5] Key signaling pathways modulated by TMF include:
-
MAPK Signaling Pathway: TMF has been shown to be involved in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1][10]
-
Nrf2 Signaling Pathway: TMF can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular antioxidant responses.[5]
Section 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during the extraction, analysis, and experimental use of TMF extracts.
Extraction and Quantification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of TMF in the extract. | 1. Inappropriate solvent polarity. 2. Inefficient extraction method. 3. Degradation of TMF during extraction. | 1. Use a solvent of appropriate polarity. Polymethoxyflavones are moderately polar; ethanol (B145695), methanol (B129727), or their aqueous mixtures are often effective.[2] 2. Employ more efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 3. Avoid excessive heat and light exposure during extraction.[6] |
| Inconsistent TMF concentration between batches. | 1. Variation in raw plant material. 2. Inconsistent extraction procedure. | 1. Source plant material from the same supplier and, if possible, the same harvest. 2. Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase. 2. Column contamination or degradation. 3. Sample overload. | 1. Optimize the mobile phase composition and gradient. The addition of a small amount of acid (e.g., formic acid) can often improve peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Dilute the sample before injection. |
Cell-Based Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected biological activity. | 1. Batch-to-batch variability of the TMF extract. 2. Presence of interfering compounds in the crude extract. 3. Degradation of TMF in the culture medium. | 1. Quantify the TMF content in each batch using HPLC and normalize the concentration used in experiments. 2. Consider further purification of the extract using techniques like column chromatography to remove potentially confounding compounds. 3. Prepare fresh stock solutions of the extract and minimize their exposure to light and elevated temperatures. |
| Cytotoxicity observed at low concentrations. | 1. Presence of cytotoxic impurities in the extract. 2. The solvent used to dissolve the extract (e.g., DMSO) is at a toxic concentration. | 1. Purify the extract to remove potentially toxic components. 2. Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO). |
| Precipitation of the extract in the culture medium. | 1. Poor solubility of the extract in aqueous media. | 1. Increase the initial concentration of the stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the medium. 2. Gently warm the medium and vortex after adding the extract to aid dissolution. |
Section 3: Data Presentation
The following tables summarize quantitative data on the variability of TMF and related polymethoxyflavones in citrus peel extracts.
Table 1: Variation of Polymethoxyflavone (PMF) Content in Different Citrus Varieties
| Citrus Variety | Nobiletin (mg/g) | Tangeretin (mg/g) | Sinensetin (mg/g) | This compound (mg/g) | Total PMFs (µg/g) | Reference |
| Citrus reticulata 'Chachi' | - | - | - | - | - | [6] |
| Citrus reticulata Kinokuni | - | - | - | - | >7495.19 | [4] |
| Chongqing tangerine | - | - | - | - | >7495.19 | [4] |
| Guangxi Emperor tangerine | - | - | - | - | >7495.19 | [4] |
| Shatangju mandarin | - | - | - | - | 10412.18 | [4] |
| Citrus sinensis (Sweet Orange) | 0.03 - 0.53 | 0.02 - 0.28 | 0.01 - 0.12 | - | - | [9] |
Note: "-" indicates data not available in the cited source.
Table 2: Impact of Extraction Method on Polymethoxyflavone (PMF) Yield
| Extraction Method | Solvent | Key Parameters | PMF Yield | Reference |
| Reflux | 75% Ethanol | 3-10 hours | - | [2] |
| Soxhlet | Hexane (B92381) | - | - | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | - | Higher yield than conventional methods | [8] |
| Microwave-Assisted Extraction (MAE) | - | - | Higher yield than conventional methods | [8] |
Note: "-" indicates specific quantitative data was not provided in the cited source, but the method was described.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of this compound.
Protocol: Extraction of Polymethoxyflavones from Citrus Peel
This protocol describes a general procedure for the extraction of PMFs, including TMF, from dried citrus peels.
-
Material Preparation: Air-dry fresh citrus peels and grind them into a fine powder.[2]
-
Extraction:
-
Concentration: Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate).
Protocol: Quantification of this compound by HPLC-UV
This protocol outlines a general method for the quantification of TMF in a citrus peel extract.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 330 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of TMF in the sample chromatogram to the calibration curve to determine its concentration.
Protocol: Western Blot Analysis for MAPK and Nrf2 Pathway Activation
This protocol describes how to assess the activation of key proteins in the MAPK and Nrf2 signaling pathways in response to TMF treatment in cell culture.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the TMF extract or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathways.
Section 5: Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: MAPK Signaling Pathway Modulation by TMF.
Caption: Nrf2 Signaling Pathway Activation by TMF.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the investigation of TMF extracts.
Caption: General Experimental Workflow for TMF Research.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 5. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining dosage and administration of 5,6,7,4'-Tetramethoxyflavanone in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective dosage and administration of 5,6,7,4'-Tetramethoxyflavanone (TMF) in animal models. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: For initial in vivo studies, a dose-finding experiment is highly recommended. Based on available literature for a HeLa tumor xenograft mouse model, intraperitoneal (i.p.) doses of 25, 50, and 100 mg/kg have been utilized.[1] It is advisable to begin with lower doses and carefully monitor for any signs of toxicity before escalating to higher concentrations.[1]
Q2: How should this compound be formulated for in vivo administration?
A2: Due to the low aqueous solubility of tetramethoxyflavones, a suitable vehicle is necessary for solubilization.[1] A commonly used vehicle for intraperitoneal injection in mice is a mixture of 13.5% DMSO, 36.5% saline, and 50% PEG400.[1] Other potential solvent systems may include Tween 80 or carboxymethylcellulose.[1] It is crucial to perform solubility tests with your specific compound lot and chosen vehicle. Always include a vehicle-only control group in your experimental design.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Specific pharmacokinetic data for this compound is limited. However, a study on the related compound 5,7,3',4'-Tetramethoxyflavone in rats after a single oral dose of 50 mg/kg reported a maximum plasma concentration (Cmax) of 0.79 ± 0.30 µg/mL, a time to reach Cmax (Tmax) of 190.34 ± 24.50 minutes, and a half-life (T1/2) of 273.76 ± 90.23 minutes.[2][3] The oral bioavailability for this related compound was determined to be approximately 14.3%.[2][3]
Q4: What are the potential signaling pathways affected by this class of compounds?
A4: In vivo studies with this compound in a HeLa tumor xenograft model have indicated its involvement in several signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.[1]
Q5: Are there any reported toxicities for this compound?
A5: In a study using a HeLa tumor xenograft mouse model, intraperitoneal administration of this compound at doses up to 100 mg/kg did not result in observable tissue damage in major organs.[1][4] Furthermore, biochemical markers showed significantly smaller changes in the TMF-treated groups compared to the cisplatin-treated group, suggesting a favorable safety profile.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Vehicle | Inherent lipophilicity and low aqueous solubility of polymethoxyflavones. | - Test a range of biocompatible solvents (e.g., DMSO, PEG400, Tween 80, corn oil).- Utilize a co-solvent system.- Gentle heating and sonication can aid dissolution, but stability should be confirmed.- Consider alternative formulations like nano-liposomes. |
| Precipitation Upon Injection | The vehicle is miscible with aqueous physiological fluids, causing the compound to precipitate out. | - Optimize the vehicle composition to improve in vivo solubility.- Consider a different route of administration, such as oral gavage with a suspension. |
| Animal Distress Post-Injection (i.p.) | Irritation from the vehicle (e.g., high DMSO concentration). | - Reduce the concentration of DMSO in the vehicle.- Ensure the pH of the formulation is within a physiologically acceptable range.- Administer the injection volume slowly. |
| Variable Results Between Animals | Inconsistent dosing, formulation instability, or animal-to-animal metabolic differences. | - Ensure the formulation is homogenous before each administration.- Standardize the administration technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Nude Mice | HeLa (cervical cancer) xenograft | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | 13.5% DMSO + 36.5% saline + 50% PEG400 | Dose-dependent suppression of tumor growth. No observable tissue damage in major organs at 100 mg/kg. | [1][4] |
Table 2: Pharmacokinetic Parameters of a Related Compound (5,7,3',4'-Tetramethoxyflavone) in Rats
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 0.79 ± 0.30 | µg/mL |
| Tmax (Time to Reach Cmax) | 190.34 ± 24.50 | min |
| T1/2 (Half-life) | 273.76 ± 90.23 | min |
| Absolute Bioavailability | 14.3 | % |
| Data from a single oral dose of 50 mg/kg.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
-
Vehicle Preparation:
-
Prepare the final vehicle by mixing 13.5% DMSO, 36.5% saline, and 50% PEG400.
-
-
Final Formulation:
-
On the day of injection, dilute the stock solution with the vehicle to the final desired concentration.
-
Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.
-
Protocol 2: Administration via Oral Gavage
-
Formulation Preparation:
-
For oral administration, this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[2]
-
Triturate the powdered compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring to create a homogenous suspension.[5]
-
-
Administration:
-
Use a gavage needle of appropriate size for the animal model (e.g., mouse or rat).
-
Ensure the suspension is well-mixed immediately before drawing the dose into the syringe.
-
Administer the formulation slowly to prevent regurgitation.
-
Visualizations
References
Best practices for long-term storage of 5,6,7,4'-Tetramethoxyflavanone
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 5,6,7,4'-Tetramethoxyflavanone (TMF).
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] Storing the compound in a desiccator can help prevent moisture absorption, which may cause the powder to clump.[3]
Q2: How should I prepare and store solutions of this compound?
Stock solutions should be prepared in a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles and store them at -80°C.[4][5] Solutions stored at -80°C may be stable for up to six months.[5] For short-term storage (up to one month), aliquots can be kept at -20°C.[5] It is not recommended to store aqueous solutions for more than a day.[3]
Q3: What are the primary factors that can cause degradation of this compound?
Several factors can contribute to the degradation of flavonoids like TMF, including:
-
Temperature: Elevated temperatures can accelerate degradation.[6][7]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[6][7] It is crucial to store both solid compounds and solutions in light-protected containers.
-
pH: Flavonoids can be unstable in neutral to alkaline aqueous solutions (pH > 7), where the heterocyclic C-ring may be susceptible to opening.[4]
-
Moisture and Oxygen: Exposure to moisture and air can lead to hydrolysis and oxidation.[3][6]
Q4: Is this compound particularly sensitive to freeze-thaw cycles?
Yes, repeated freeze-thaw cycles can degrade the compound in solution and introduce moisture, compromising the stability of the stock.[4][5] To avoid this, it is highly recommended to aliquot stock solutions into smaller, single-use volumes before freezing.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound powder has formed clumps. | Exposure to moisture.[3] | Ensure the container is tightly sealed and stored in a desiccator. While clumping doesn't confirm degradation, it is advisable to perform a quality control check (e.g., HPLC) to verify purity before use.[3] |
| Precipitation observed in stock solution after thawing. | The solution may be supersaturated, or the compound's solubility may have decreased due to temperature changes. | Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.[2][3] If precipitation persists, the solution may need to be remade. Always ensure the solution is clear before use in experiments. |
| Inconsistent experimental results. | This could be due to compound degradation from improper storage, multiple freeze-thaw cycles, or contamination. | Use a fresh aliquot for each experiment. If degradation is suspected, verify the purity and concentration of the stock solution using a method like HPLC. Prepare fresh stock solutions if necessary. |
Storage Condition Summary
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Long-term (years) | Keep in a tightly sealed, light-proof container. Use of a desiccator is recommended.[1][2][3] |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (≤ 6 months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[4][5] |
| Stock Solution | Anhydrous DMSO | -20°C | Short-term (≤ 1 month) | Aliquot and protect from light.[5] |
| Aqueous/Working Solution | Buffered Media | N/A | < 24 hours | Prepare fresh before each experiment. Flavonoid stability is reduced in aqueous solutions.[3][4] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol allows for the quantitative analysis of this compound to assess its purity and detect potential degradation products over time.
1. Materials and Reagents:
-
This compound reference standard and test samples
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of mobile phase)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an aliquot of the stored TMF solution (solid or stock) with methanol to a concentration that falls within the range of the calibration curve.
3. HPLC Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm[7]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Run the working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the test sample.
-
Determine the concentration of TMF in the sample using the calibration curve.
-
Compare the purity and concentration of the stored sample to a freshly prepared sample or its initial state. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Decision workflow for handling and storing this compound.
Caption: TMF promotes Nrf2 signaling to counteract oxidative stress.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5,6,7,4'-Tetramethoxyflavanone and 5,6,7,4'-Tetramethoxyflavone: Efficacy and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 5,6,7,4'-Tetramethoxyflavanone and 5,6,7,4'-Tetramethoxyflavone, detailing their performance in preclinical studies, experimental protocols, and underlying mechanisms of action.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of pharmacological activities. Among these, polymethoxyflavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability. This guide provides a detailed comparison of two such PMFs: this compound and its corresponding flavone (B191248), 5,6,7,4'-Tetramethoxyflavone. While structurally similar, the presence of a saturated C2-C3 bond in the flavanone (B1672756) versus a double bond in the flavone can significantly influence their biological effects. This document aims to objectively compare their efficacy based on available experimental data, provide detailed methodologies for key experiments, and elucidate the signaling pathways they modulate.
Comparative Efficacy: A Summary of Preclinical Data
Direct comparative studies evaluating the efficacy of this compound and 5,6,7,4'-Tetramethoxyflavone in the same experimental models are limited. However, by examining data from separate studies on their individual biological activities, we can draw inferences about their relative potency in different therapeutic areas.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Studies have shown that the structural differences between flavanones and flavones influence their radical scavenging abilities.
This compound has demonstrated potent antioxidant activity. In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, it exhibited a dose-dependent increase in scavenging activity.[1] This activity is linked to its ability to upregulate phase II antioxidant enzymes and the nuclear factor erythroid 2-related factor-2 (Nrf2) signaling pathway, which includes superoxide (B77818) dismutase (SOD) and heme oxygenase (HO)-1.[1]
Anti-inflammatory Activity
Both compounds have been implicated in modulating inflammatory responses, a key aspect of many chronic diseases.
This compound has been reported to possess anti-inflammatory properties, with evidence suggesting it can reduce inflammatory responses.[2]
5,6,7,4'-Tetramethoxyflavone has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.[3] It can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Cytotoxic and Antitumor Activity
The potential of these compounds as anticancer agents has been a focus of research.
This compound 's cytotoxic effects have been explored, with studies investigating its impact on cancer cell lines. For instance, its effect on HeLa cells is a subject of interest, though specific IC50 values are not as widely reported as for its flavone counterpart.
5,6,7,4'-Tetramethoxyflavone has demonstrated significant antitumor activity against various cancer cell lines. It has been shown to induce apoptosis in HeLa cervical cancer cells in a dose-dependent manner.[4][5] One study reported a GI50 (Growth Inhibition 50) of 28 μM in a panel of 60 cancer cell lines.[5]
Data Presentation: A Comparative Overview
| Biological Activity | This compound | 5,6,7,4'-Tetramethoxyflavone |
| Antioxidant Activity | Potent, dose-dependent DPPH radical scavenging activity.[1] | Expected to have antioxidant activity. |
| Anti-inflammatory Activity | Reported anti-inflammatory properties.[2] | Inhibits nitric oxide production and modulates the NF-κB pathway.[3] |
| Cytotoxicity (HeLa cells) | Apoptosis induction observed.[6] | Induces apoptosis; Apoptosis rates: 9.61% at 10 µM, 14.86% at 20 µM, 20.54% at 40 µM.[4][5] |
| General Cytotoxicity | Data limited in reviewed literature. | GI50 of 28 μM in NCI-60 cell line screen.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these compounds.
DPPH Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale-yellow hydrazine, and the decrease in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or 5,6,7,4'-Tetramethoxyflavone) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank (solvent without DPPH) and a control (solvent with DPPH) should be included.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: In LPS-stimulated RAW 264.7 macrophages, nitric oxide is produced by inducible nitric oxide synthase (iNOS). NO is rapidly converted to nitrite (B80452) in the culture medium. The Griess reagent is used to quantify the nitrite concentration as a measure of NO production.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value for NO inhibition can be determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and 5,6,7,4'-Tetramethoxyflavone are mediated through their interaction with various intracellular signaling pathways.
This compound
The neuroprotective and antioxidant effects of this flavanone are linked to the modulation of the Nrf2/Sirt-1 pathway .[1] It promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes. Concurrently, it inhibits NADPH oxidase (NOX) 1 and 4, which are major sources of reactive oxygen species (ROS).[1]
5,6,7,4'-Tetramethoxyflavone
The antitumor and anti-inflammatory activities of this flavone are associated with the modulation of multiple signaling pathways, including the MAPK, TNF, and NF-κB pathways .[3][7] In cancer cells, it can induce apoptosis through these pathways. In the context of inflammation, it inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like iNOS and COX-2.[3]
Conclusion and Future Directions
Both this compound and 5,6,7,4'-Tetramethoxyflavone exhibit promising pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The available data suggests that the flavone may possess more potent antitumor properties, as evidenced by its lower GI50 value and documented induction of apoptosis in cancer cells. The flavanone, on the other hand, has well-documented neuroprotective effects through its modulation of the Nrf2/Sirt-1 pathway.
The structural difference, namely the C2-C3 double bond in the flavone, likely contributes to differences in their biological activities. This unsaturation can enhance planarity and electron delocalization, which is often associated with increased antioxidant and cytotoxic potential.
To provide a more definitive comparison of their efficacy, future research should focus on head-to-head studies of these two compounds in a variety of standardized in vitro and in vivo models. Such studies would provide crucial data for understanding their relative therapeutic potential and guide the selection of the more promising candidate for further drug development in specific disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymethoxyflavones in Cancer Therapy: 5,6,7,4'-Tetramethoxyflavanone vs. Nobiletin and Tangeretin
For Researchers, Scientists, and Drug Development Professionals
Polymethoxyflavones (PMFs), a class of flavonoids predominantly found in citrus peels, have emerged as promising candidates in oncology research due to their potential anticancer activities. Their unique chemical structures, characterized by multiple methoxy (B1213986) groups, contribute to enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This guide provides a detailed comparison of 5,6,7,4'-Tetramethoxyflavanone (TMF) against two other well-studied PMFs, nobiletin (B1679382) and tangeretin (B192479), with a focus on their efficacy in cancer therapy, supported by experimental data.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of TMF, nobiletin, and tangeretin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. While direct comparative studies across a wide range of cell lines are limited, the available data provides valuable insights into their relative effectiveness.
| Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound (TMF) | NCI-60 Panel | Various | 28 | [1] |
| HeLa | Cervical Cancer | Significant inhibitory activity | [1] | |
| PC-3 | Prostate Cancer | > 50 | [2] | |
| DU145 | Prostate Cancer | > 50 | [2] | |
| Nobiletin | PC-3 | Prostate Cancer | > 50 | [2] |
| DU145 | Prostate Cancer | > 50 | [2] | |
| MIAPaCa-2 | Pancreatic Cancer | 6.12 | [3] | |
| Caco-2 | Colon Cancer | 40 (72h) | [4] | |
| 769-P | Renal Cell Carcinoma | 20.22 | [5] | |
| 786-O | Renal Cell Carcinoma | 90.48 | [5] | |
| Tangeretin | PC-3 | Prostate Cancer | 22.12 | [2][6][7] |
| DU145 | Prostate Cancer | 46.60 | [2][6][7] | |
| A549 | Lung Cancer | 118.5 | [8] | |
| KB | Oral Cancer | Significant reduction in viability at 50, 100, and 200 µM | [9] | |
| 5-Demethylnobiletin | PC-3 | Prostate Cancer | > 50 | [2] |
| DU145 | Prostate Cancer | > 50 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Mechanisms of Anticancer Action: A Look at the Signaling Pathways
TMF and other PMFs exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
This compound (TMF)
In human cervical cancer (HeLa) cells, TMF has been shown to induce apoptosis and inhibit tumor growth by impacting multiple key signaling pathways.[1][10] Proteomics and transcriptomics analyses have revealed that TMF's antitumor mechanism involves the modulation of the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.[1][10]
Nobiletin and Tangeretin
Nobiletin and tangeretin have been demonstrated to influence other critical cancer-related pathways. For instance, tangeretin, in combination with the chemotherapy drug mitoxantrone, enhances cytotoxicity in prostate cancer cells through the activation of the PTEN/AKT pathway.[3][7] Nobiletin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[4]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of these polymethoxyflavones.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the PMFs for 48 to 72 hours.[2]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[2]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is read at 590 nm using a microplate reader.[11]
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of PMFs to induce apoptosis.[12]
-
Cell Harvesting: Both adherent and floating cells are collected.[12]
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).[12]
-
Incubation: Cells are incubated in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[13][14]
-
RNase Treatment: Cells are treated with RNase to prevent the staining of RNA by PI.
-
PI Staining: Cells are incubated with a PI staining solution.[13][14]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]
In Vivo Antitumor Activity (HeLa Xenograft Model)
This model is used to evaluate the therapeutic efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: HeLa cells (5 x 10⁶ cells) are subcutaneously implanted into the right armpit of nude mice.[15]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 40–70 mm³).[15]
-
Treatment: Mice are treated with TMF (e.g., 25, 50, and 100 mg/kg) or a control vehicle via intraperitoneal injection for a defined period (e.g., 15 days).[15]
-
Tumor Measurement: Tumor volume and body weight are monitored throughout the study.[15]
-
Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed, and tissues may be collected for further analysis.[15]
Conclusion
This compound, nobiletin, and tangeretin all demonstrate promising anticancer properties, albeit with varying potencies and through the modulation of distinct signaling pathways. The available data suggests that tangeretin may be more potent than TMF and nobiletin against certain prostate cancer cell lines, while TMF has shown significant activity in other cancer models. The choice of a particular PMF for therapeutic development will likely depend on the specific cancer type and its underlying molecular characteristics. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds and to identify the most effective candidates for clinical translation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 8. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 5,6,7,4'-Tetramethoxyflavanone in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 5,6,7,4'-Tetramethoxyflavanone (TMF), a flavonoid compound, with other established neuroprotective agents. The supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate objective evaluation and inform future research directions in the development of therapeutics for neurodegenerative diseases.
Executive Summary
This compound (TMF) has demonstrated significant neuroprotective properties in in-vitro studies, primarily validated in the SK-N-SH human neuroblastoma cell line against amyloid-beta (Aβ)-induced toxicity. Its mechanism of action involves potent antioxidant activity and the modulation of key signaling pathways related to cell stress, apoptosis, and senescence. Specifically, TMF has been shown to inhibit NADPH oxidase (NOX) 1/4 and activate Sirtuin-1 (Sirt1), leading to increased cell viability and reduced production of reactive oxygen species (ROS).
While extensive data exists for TMF in the SK-N-SH cell line, its validation in other neuronal cell lines, such as SH-SY5Y or PC12, is not yet documented in publicly available research. This guide, therefore, presents the robust findings from the SK-N-SH model and compares them with the well-established neuroprotective effects of N-acetylcysteine (NAC), Curcumin, and Resveratrol across various neuronal cell lines. This comparative analysis offers a broader perspective on the potential of TMF as a neuroprotective agent and highlights the need for further investigation in diverse neuronal models.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of TMF and its comparators. The data has been compiled from various studies to provide a comparative overview of their efficacy in mitigating neuronal damage induced by various stressors.
Table 1: Effect on Cell Viability
| Compound | Cell Line | Stressor | Concentration | % Increase in Cell Viability | Reference |
| This compound | SK-N-SH | Aβ (25-35) | 10 µM | Significant dose-dependent increase | [1] |
| N-acetylcysteine (NAC) | SK-N-SH | Aβ (25-35) | 20 µM | Similar to 10 µM TMF | [1] |
| Curcumin | PC12 | Cholesterol | 10 µg/ml | Significantly reversed cholesterol-induced decrease | |
| Resveratrol | Primary Hippocampal Neurons | Aβ (25-35) | 25 µM | Rescued up to 93% of neurons |
Table 2: Reduction of Reactive Oxygen Species (ROS)
| Compound | Cell Line | Stressor | Concentration | % Reduction in ROS | Reference |
| This compound | SK-N-SH | Aβ (25-35) | 0.1, 1, 10 µM | Significant dose-dependent reduction | [1] |
| N-acetylcysteine (NAC) | SK-N-SH | Aβ (25-35) | 20 µM | Significant reduction | [1] |
| Curcumin | SH-SY5Y | H₂O₂ | - | Protection against ROS accumulation | [2] |
| Resveratrol | PC12 | Oxidative Stress | - | Augmented cellular antioxidant defense | [3] |
Table 3: Modulation of Apoptotic Markers
| Compound | Cell Line | Stressor | Effect on Apoptotic Markers | Reference |
| This compound | SK-N-SH | Aβ (25-35) | Decreased Bax/Bcl-xL ratio, reduced Caspase-3 expression | [1] |
| N-acetylcysteine (NAC) | Primary Hippocampal Neurons | H₂O₂ | - | [2] |
| Curcumin | SH-SY5Y | α-syn oligomers | Reduced apoptosis, Caspase-3 inhibition | |
| Resveratrol | Primary Neuronal Cultures | OGD/reperfusion | Reduced Caspase-3 and Caspase-12 mRNA |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of a compound on neuronal cell viability against a stressor.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SK-N-SH, SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., TMF, NAC, Curcumin, Resveratrol) for a specified duration (e.g., 2 hours).
-
Induction of Cytotoxicity: Add the stressor (e.g., Aβ peptide, H₂O₂) to the wells and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the antioxidant effect of a compound by measuring the reduction in intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, using a suitable plate for fluorescence measurement (e.g., black-walled 96-well plate).
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the stressor-treated group.
Western Blot Analysis for Apoptotic Proteins
Objective: To determine the effect of a compound on the expression of key apoptosis-regulating proteins.
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general experimental workflow for assessing neuroprotective effects.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease pathology. Its ability to mitigate oxidative stress and apoptosis through the modulation of the NOX1/4 and Sirt1 pathways in SK-N-SH cells is promising. However, the lack of data in other neuronal cell lines is a significant gap that needs to be addressed to validate its broader applicability.
Future research should focus on:
-
Validation in diverse neuronal models: Testing the efficacy of TMF in other human neuroblastoma cell lines (e.g., SH-SY5Y), rat pheochromocytoma cells (PC12), and primary neuronal cultures will be crucial.
-
Head-to-head comparative studies: Directly comparing the neuroprotective effects of TMF with other flavonoids and standard antioxidants in the same experimental setup would provide more definitive evidence of its relative potency.
-
In vivo studies: Investigating the bioavailability, safety, and efficacy of TMF in animal models of neurodegenerative diseases is the next essential step toward clinical translation.
By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated.
References
- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
A Comparative Analysis of Synthetic vs. Naturally Sourced 5,6,7,4'-Tetramethoxyflavanone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetically produced versus naturally sourced 5,6,7,4'-Tetramethoxyflavanone, a flavonoid showing significant promise in therapeutic research. The choice between synthetic and natural sources of a compound is a critical decision that can influence experimental outcomes, reproducibility, and the interpretation of biological data. This document outlines the key distinctions in purity, impurity profiles, and biological activity, supported by available experimental data and detailed methodologies to aid in the selection of the appropriate material for your research needs.
General Characteristics: Synthetic vs. Natural
The primary differences between synthetic and naturally sourced this compound lie in their purity, consistency, and the nature of potential impurities. While direct comparative studies on this specific flavanone (B1672756) are limited, the following table summarizes the expected characteristics based on general principles of natural product chemistry and chemical synthesis.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | Typically high (≥98%), with well-defined and quantifiable purity levels.[1] | Purity can be variable and is dependent on the extraction and purification methods used. May contain other structurally related flavonoids.[2] |
| Potential Impurities | Starting materials, unreacted reagents, by-products of synthesis, residual solvents, and catalysts.[2][3] | Other flavonoids, chlorophyll, waxes, resins, oils, and other secondary metabolites from the plant source (e.g., Chromolaena odorata, Citrus species).[2][4] |
| Consistency | High lot-to-lot consistency in terms of purity and impurity profile.[2] | Lot-to-lot variability can be higher due to differences in plant source, growing conditions, and extraction/purification processes.[2] |
| Biological Activity | The biological activity is solely attributable to the specific molecule.[2] | Biological activity may be influenced by the synergistic or antagonistic effects of co-extracted compounds.[2] |
| Cost | Can be more expensive for complex multi-step syntheses. | The cost can vary depending on the rarity of the natural source and the complexity of the isolation and purification process.[2] |
Biological Activity: A Comparative Overview
This compound has demonstrated significant potential in several therapeutic areas. The following tables summarize key quantitative data on its anticancer and neuroprotective activities from studies utilizing the naturally sourced compound.
Anticancer Activity
The cytotoxic effects of naturally sourced this compound have been evaluated against various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HeLa | Cervical Cancer | Significant inhibitory activity reported | [5] |
| NCI-60 Panel | Various | 28 | [5] |
| U87MG (for 5-hydroxy-3′,4′,6,7-tetramethoxyflavone) | Glioblastoma | Data not explicitly provided, but dose-dependent reduction in cell viability observed | [6][7] |
| T98G (for 5-hydroxy-3′,4′,6,7-tetramethoxyflavone) | Glioblastoma | Data not explicitly provided, but dose-dependent reduction in cell viability observed | [6][7] |
Neuroprotective Activity
Studies have highlighted the neuroprotective effects of naturally derived this compound in models of Alzheimer's disease.
| Cell Line | Inducer of Toxicity | Key Findings | Reference |
| SK-N-SH | Aβ25-35 | Dose-dependent increase in cell viability and decrease in ROS production.[4][8] | [4][8] |
| SK-N-SH | Aβ25-35 | Reversal of Aβ25-35-induced apoptosis by decreasing the Bax/Bcl-xL ratio and caspase-3 expression.[4][8] | [4][8] |
| SK-N-SH | Aβ25-35 | Protection against cellular senescence by attenuating β-galactosidase, p-21, and p-53 expression.[4][8] | [4][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound and general experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments relevant to the analysis and biological evaluation of this compound.
Synthesis of this compound (Inferred)
This protocol is based on the synthesis of structurally similar polymethoxyflavones and represents a plausible route.[9][10][11]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in ethanol.
-
Add an aqueous solution of potassium hydroxide (B78521) (3 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Acidify the mixture with dilute HCl and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude chalcone by column chromatography on silica (B1680970) gel.
-
-
Step 2: Oxidative Cyclization to Flavanone
-
Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Heat the reaction mixture to 120°C for 2 hours.
-
Cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Extraction and Purification from Natural Sources
This is a general protocol for the isolation of flavonoids from plant material.[12][13]
-
Extraction
-
Air-dry and grind the plant material (e.g., citrus peels) to a fine powder.
-
Macerate the powdered material in methanol (B129727) at room temperature for 48 hours, with occasional shaking.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Monitor the fractions by TLC and combine those containing the target flavanone.
-
Perform further purification of the enriched fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Quantitative Analysis by HPLC
This method is for the quantification of this compound in both synthetic and natural samples.[2][14]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 340 nm.
-
Sample Preparation:
-
Synthetic Sample: Accurately weigh and dissolve the compound in methanol to a known concentration.
-
Natural Extract: Accurately weigh the dried extract, dissolve in methanol, sonicate, and filter through a 0.45 µm filter.
-
-
Quantification: Generate a calibration curve using a high-purity standard of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the flavanone.[2][15]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
This protocol is for assessing the effect of the flavanone on protein expression in signaling pathways.[16]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-xL, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The choice between synthetic and naturally sourced this compound depends on the specific research application. For studies requiring high purity, lot-to-lot consistency, and a well-defined impurity profile to elucidate specific mechanisms of action, the synthetic compound is preferable. For initial screening, studies on the effects of a complex mixture, or when a synthetic standard is unavailable or cost-prohibitive, a well-characterized natural extract can be a valuable starting point. Researchers should carefully consider these factors and utilize the provided protocols to ensure the quality and reproducibility of their findings.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iajps.com [iajps.com]
- 4. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of 5,6,7,4'-Tetramethoxyflavanone and Cisplatin: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived flavonoid, 5,6,7,4'-Tetramethoxyflavanone (TMF), and the conventional chemotherapeutic agent, cisplatin (B142131). The following sections objectively evaluate their performance based on available preclinical data, focusing on anti-tumor efficacy and safety.
Introduction
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers, including testicular, ovarian, bladder, and lung cancers.[1][2] Its mechanism of action involves cross-linking with DNA, which inhibits DNA synthesis and replication, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical utility is often limited by severe side effects, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[1][3]
This compound is a polymethoxyflavone found in citrus species.[4] Emerging research has highlighted its potential as an anti-tumor agent. This guide synthesizes the current experimental data to compare the efficacy and safety of TMF with cisplatin.
Efficacy: A Comparative Look
Direct head-to-head in vitro comparisons of this compound and cisplatin across a range of cancer cell lines are limited in the currently available scientific literature. However, a significant in vivo study provides a direct comparison of their anti-tumor effects in a cervical cancer model.
In Vitro Cytotoxicity
This compound (TMF): Limited specific IC50 values for TMF against a variety of cancer cell lines are publicly available. However, one study reported a GI50 (concentration causing 50% growth inhibition) of 28 µM for TMF against the NCI-60 panel of human cancer cell lines.[4] Another study observed that TMF induced apoptosis in HeLa (cervical cancer) cells in a dose-dependent manner.[4]
Cisplatin: The cytotoxicity of cisplatin is well-documented across numerous cancer cell lines. However, reported IC50 values can vary significantly between studies due to differences in experimental conditions.[5] The following table summarizes a range of reported IC50 values for cisplatin in commonly used cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | Reported IC50 (µM) |
| HeLa | Cervical Cancer | 48 | ~1.5 - 15[5] |
| A549 | Lung Cancer | 48 | ~5 - 20[5] |
| MCF-7 | Breast Cancer | 48 | ~3 - 30[5] |
| HepG2 | Liver Cancer | 48 | ~4 - 25[5] |
Note: The IC50 values for cisplatin are presented as a range to reflect the variability reported in the literature. Direct comparison of these values with the limited data for TMF should be made with caution.
In Vivo Anti-Tumor Activity
A key preclinical study directly compared the efficacy of TMF and cisplatin (referred to as DDP) in a HeLa xenograft mouse model.[4]
| Treatment Group | Dosage | Tumor Growth Inhibition Rate (%) |
| Control (Vehicle) | - | 0 |
| TMF | 25 mg/kg | Not statistically significant |
| TMF | 50 mg/kg | Not statistically significant |
| TMF | 100 mg/kg | Significant reduction |
| Cisplatin (DDP) | 2 mg/kg | Significant reduction |
| TMF + Cisplatin | 100 mg/kg + 2 mg/kg | Significant reduction |
Data summarized from a study on HeLa xenografts in nude mice.[4]
In this study, TMF at a dose of 100 mg/kg significantly suppressed tumor growth.[4] While a direct statistical comparison of the inhibition rates between the 100 mg/kg TMF group and the 2 mg/kg cisplatin group was not provided, both showed significant anti-tumor effects compared to the control group.[4]
Safety and Toxicity Profile
A major differentiating factor between TMF and cisplatin appears to be their safety profiles.
This compound (TMF): The in vivo study on HeLa xenografts revealed a favorable safety profile for TMF.[4]
-
Histopathology: No observable tissue damage was found in major organs, including the liver, kidney, lung, heart, and spleen, following TMF administration.[4]
-
Biochemical Indexes: Changes in plasma levels of liver and kidney function markers (ALT, AST, TBIL, DBIL, CREA, UA, UREA) were significantly smaller in the TMF-treated groups compared to the cisplatin-treated group.[4] Another study investigating the effects of a related compound, 5,7,3',4'-tetramethoxyflavone, in a mouse model of pulmonary fibrosis also reported no significant liver or kidney toxicity.[6]
Cisplatin: The toxicity of cisplatin is a major limitation to its clinical use.[3]
-
Nephrotoxicity: Kidney damage is a primary dose-limiting side effect.
-
Neurotoxicity: Peripheral neuropathy is a common adverse effect.
-
Ototoxicity: Hearing loss can occur.
-
Myelosuppression: Suppression of bone marrow activity can lead to decreased blood cell counts.
-
Gastrointestinal Effects: Severe nausea and vomiting are common.
Mechanisms of Action and Signaling Pathways
This compound (TMF)
TMF appears to exert its anti-tumor effects through the modulation of multiple signaling pathways. Proteomics and transcriptomics analyses in HeLa cells have indicated that TMF's mechanism involves:[4]
-
Induction of Apoptosis: TMF has been shown to induce apoptosis both in vitro and in vivo.[4]
-
Modulation of Key Signaling Pathways: The anti-tumor activity of TMF has been linked to the regulation of the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5,6,7,4'-Tetramethoxyflavanone and Its Analogs in Neuroprotection and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5,6,7,4'-tetramethoxyflavanone and its analogs, with a focus on their structure-activity relationships (SAR) in neuroprotective and anti-inflammatory contexts. Due to a lack of systematic studies on a wide range of its direct analogs, this guide combines available data on this compound with SAR principles derived from studies on other flavanones to infer potential relationships.
Comparative Biological Activity
This compound has demonstrated notable neuroprotective and anti-inflammatory properties. The following sections and tables summarize the available quantitative and qualitative data to facilitate a comparative understanding.
1.1. Neuroprotective Activity
This compound has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key factor in Alzheimer's disease. The presence and position of methoxy (B1213986) groups on the flavanone (B1672756) scaffold are crucial for its activity.
Table 1: Neuroprotective Effects of this compound against Aβ₂₅₋₃₅-Induced Toxicity in SK-N-SH Cells
| Compound | Concentration | Effect on Cell Viability | Reduction in ROS Production | Reference |
| This compound | 0.1 µM | Significant increase | Significant decrease | [1][2][3] |
| 1 µM | Significant increase | Significant decrease | [1][2][3] | |
| 10 µM | Significant increase | Significant decrease | [1][2][3] |
Structure-Activity Relationship (SAR) Inferences for Neuroprotection:
Based on broader studies of flavonoids, the following SAR for neuroprotective activity can be inferred[4][5]:
-
B-Ring Substitution: The presence of methoxy groups on the B-ring is a key determinant of neuroprotective activity. The 4'-methoxy group in this compound is likely a significant contributor to its effects.
-
A-Ring Substitution: Methoxy groups at positions 5, 6, and 7 of the A-ring are also believed to enhance neuroprotective potential, possibly by increasing lipophilicity and facilitating passage across the blood-brain barrier[6].
-
Hydroxyl vs. Methoxy Groups: While hydroxyl groups are often important for the antioxidant activity of flavonoids, methoxylation can increase metabolic stability and bioavailability in the brain, which is crucial for neuroprotection.
1.2. Anti-inflammatory Activity
The anti-inflammatory effects of flavanones are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. While direct quantitative data for this compound is limited, studies on other polymethoxyflavanones provide insights into the SAR.
Table 2: Anti-inflammatory Activity of Flavanone Analogs (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Substitution Pattern | IC₅₀ (µg/mL) | Reference |
| Flavanone | Unsubstituted | 0.603 | [7][8] |
| 2′-Carboxy-5,7-dimethoxyflavanone | 5,7-di-OCH₃ (A-ring), 2'-COOH (B-ring) | 0.906 | [7][8] |
| 4′-Bromo-5,7-dimethoxyflavanone | 5,7-di-OCH₃ (A-ring), 4'-Br (B-ring) | 1.030 | [7][8] |
| 2′-Carboxyflavanone | 2'-COOH (B-ring) | 1.830 | [7][8] |
| Pinocembrin (5,7-dihydroxyflavanone) | 5,7-di-OH (A-ring) | 203.60 | [7][9] |
Structure-Activity Relationship (SAR) Inferences for Anti-inflammatory Activity:
From the data on flavanone analogs, the following SAR for anti-inflammatory activity can be deduced[7][10][11]:
-
A-Ring Methoxy Groups: The presence of methoxy groups on the A-ring, as seen in the dimethoxyflavanone analogs, appears to contribute to potent anti-inflammatory activity compared to hydroxylated analogs like pinocembrin.
-
B-Ring Substituents: The nature and position of substituents on the B-ring significantly influence activity. Electron-withdrawing groups like carboxyl and bromo at the 2' and 4' positions, respectively, seem to enhance anti-inflammatory effects.
-
Lipophilicity: Increased methoxylation generally increases lipophilicity, which may enhance cellular uptake and interaction with inflammatory signaling pathways[12][13].
Experimental Protocols
2.1. Aβ₂₅₋₃₅-Induced Neurotoxicity Assay
This assay assesses the neuroprotective effects of compounds against amyloid-beta-induced cell death.
-
Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is dissolved in sterile water and aggregated by incubation at 37°C for a specified period to form toxic oligomers.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a few hours before being exposed to the aggregated Aβ₂₅₋₃₅.
-
Cell Viability Assessment: After a 24-hour incubation with Aβ₂₅₋₃₅, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate), which fluoresces upon oxidation by ROS.
2.2. Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitric Oxide Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be quantified using specific ELISA kits.
Signaling Pathways and Experimental Workflows
3.1. Proposed Neuroprotective Signaling Pathway of this compound
This compound is suggested to exert its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,4′-Tetramethoxyflavanone attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aβ25-35–mediated SK-N-SH dysfunction | EXCLI Journal [excli.de]
- 4. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Neuroprotective Selenoflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5,6,7,4'-Tetramethoxyflavanone and Other Polymethoxyflavonoids on Sirtuin-1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available scientific literature on the effect of 5,6,7,4'-Tetramethoxyflavanone (TMF) on sirtuin-1 (SIRT1) activation. The performance of TMF is compared with other structurally related polymethoxyflavonoids, supported by experimental data from published studies. This document is intended to serve as a resource for researchers investigating potential SIRT1 activators.
Introduction to Sirtuin-1 (SIRT1)
Sirtuin-1 is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including the regulation of metabolism, DNA repair, inflammation, and cellular senescence. The activation of SIRT1 is a promising therapeutic strategy for a variety of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. A number of natural and synthetic compounds have been identified as SIRT1 activators, with flavonoids being a prominent class of molecules under investigation.
This compound (TMF) and SIRT1 Activation
Current research indicates that this compound promotes the expression of SIRT1. A key study demonstrated that in a cellular model of amyloid-beta-induced neurotoxicity, TMF treatment led to an increase in SIRT1 protein levels. The protective effects of TMF against cellular senescence and apoptosis were significantly diminished when co-administered with a SIRT1 inhibitor, suggesting that the beneficial effects of TMF are, at least in part, mediated through the SIRT1 pathway.[1][2] However, to date, published studies have not provided quantitative data on the direct enzymatic activation of SIRT1 by TMF, such as fold-activation or EC50 values. The evidence for TMF's effect on SIRT1 is primarily based on protein expression levels and the reversal of its biological effects by a SIRT1 inhibitor.[1][2]
Comparative Analysis with Other Polymethoxyflavonoids
In contrast to the qualitative data available for TMF, several other polymethoxyflavonoids have been quantitatively assessed for their ability to directly activate the SIRT1 enzyme. These compounds provide a valuable benchmark for evaluating the potential of TMF as a direct SIRT1 activator.
Quantitative Data on SIRT1 Activation by Polymethoxyflavonoids
| Compound | Source | Concentration | Fold Activation of SIRT1 | Reference |
| Kaempferia parviflora extract | Kaempferia parviflora | 20 µg/mL | 8-fold | |
| 100 µg/mL | 17-fold | |||
| 3,5,7,3',4'-Pentamethoxyflavone | Kaempferia parviflora | 2 µg/mL | ~4-fold (more potent than resveratrol) | |
| 5,7,4'-Trimethoxyflavone | Kaempferia parviflora | 2 µg/mL | ~5-fold (more potent than resveratrol) | |
| Nobiletin | Citrus fruits | Various concentrations | Significantly induced SIRT1 activity |
Qualitative Data for this compound (TMF)
| Compound | Effect on SIRT1 | Experimental Evidence | Reference |
| This compound (TMF) | Promoted the expression of SIRT1 | Western blot analysis showed increased SIRT1 protein levels. The protective effects of TMF were reversed by the SIRT1 inhibitor EX527. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to assess SIRT1 activation.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound (e.g., TMF or other flavonoids) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., resveratrol).
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
-
Western Blotting for SIRT1 Expression
This technique is used to determine the relative amount of SIRT1 protein in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SIRT1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SIRT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the SIRT1 signal to the loading control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: SIRT1 Signaling Pathway and its Downstream Targets.
Caption: Experimental Workflow for Assessing SIRT1 Activation.
Conclusion
The available evidence suggests that this compound (TMF) influences the SIRT1 pathway by promoting the expression of the SIRT1 protein. This is supported by findings where the biological effects of TMF are mitigated by a SIRT1 inhibitor.[1][2] However, a direct comparison of its potency as a SIRT1 activator is limited by the lack of quantitative data on its effect on SIRT1's enzymatic activity.
In contrast, other polymethoxyflavonoids, such as those isolated from Kaempferia parviflora and nobiletin, have been shown to be potent, direct activators of the SIRT1 enzyme, with quantitative data demonstrating significant fold-increases in its activity. These findings highlight the importance of further research to quantitatively assess the direct enzymatic activation of SIRT1 by TMF. Such studies would be crucial to fully understand its mechanism of action and to accurately compare its therapeutic potential with other promising SIRT1-activating compounds. Future research should focus on performing in vitro enzymatic assays with TMF to determine its direct effect on SIRT1 activity and establish a more complete profile of this compound as a potential therapeutic agent.
References
A Comparative Analysis of the Anti-inflammatory Properties of 5,6,7,4'-Tetramethoxyflavanone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory activities of two flavonoids: 5,6,7,4'-Tetramethoxyflavanone and the well-characterized flavonol, quercetin (B1663063). While quercetin is a widely studied compound with established anti-inflammatory effects, this compound is a less investigated polymethoxyflavonoid. This document synthesizes the available experimental data to offer a comparative overview of their mechanisms of action, potency, and the signaling pathways they modulate.
Executive Summary
Quercetin is a potent anti-inflammatory agent with a well-documented ability to inhibit key inflammatory mediators and signaling pathways. Its activity stems from its chemical structure, which is rich in free hydroxyl groups that contribute to its strong antioxidant and enzyme-inhibitory effects.
This compound, a polymethoxyflavonoid, is emerging as a compound of interest. While direct anti-inflammatory data is limited, studies on structurally similar polymethoxyflavonoids (PMFs) suggest a distinct but also effective mechanism of action. The methoxy (B1213986) groups are thought to enhance metabolic stability and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to quercetin.
This guide will delve into the available quantitative data, detail the experimental protocols for assessing anti-inflammatory activity, and provide visual representations of the key signaling pathways involved.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and quercetin. It is important to note that direct comparative studies are scarce, and the data for this compound is primarily inferred from studies on structurally related compounds.
| Compound | Target | Cell Line | Inducer | IC50 / Inhibition | Reference |
| This compound (and related PMFs) | Nitric Oxide (NO) | RAW 264.7 | LPS | Data not available | |
| TNF-α | RAW 264.7 | LPS | Data not available | ||
| IL-6 | RAW 264.7 | LPS | Data not available | ||
| 5,6,7-Trimethoxyflavone (B192605) | Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition | [1] |
| 5,6,7-Trimethoxyflavone | PGE2 | RAW 264.7 | LPS | Dose-dependent inhibition | [1] |
| 5,6,7-Trimethoxyflavone | TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition | [1] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | LPS | Significant inhibition at 5-50 µM | [2] |
| TNF-α | RAW 264.7 | LPS | Significant inhibition at 5-50 µM | [3][4] | |
| IL-6 | RAW 264.7 | LPS | Significant inhibition at 5-50 µM | [3][4][5] | |
| IL-1β | RAW 264.7 | LPS | Significant inhibition | [4][5] |
Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research. The data for the structurally similar 5,6,7-trimethoxyflavone suggests that polymethoxyflavonoids possess anti-inflammatory properties, but direct quantitative comparisons with quercetin are not yet possible.
Mechanisms of Anti-inflammatory Action
Both flavonoids are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quercetin: The anti-inflammatory activity of quercetin is well-established and multifaceted. It can directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key trigger of inflammation.[6] Furthermore, quercetin is known to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7] A crucial aspect of quercetin's mechanism is its ability to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα, which prevents the translocation of the p65 subunit to the nucleus.[8][9] It also modulates the MAPK pathway, affecting the phosphorylation of JNK and p38.[8]
This compound: Based on studies of related polymethoxyflavonoids, this compound likely inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β.[1] This inhibition is thought to be mediated through the suppression of the NF-κB signaling pathway.[4] The presence of multiple methoxy groups may enhance its ability to penetrate cellular membranes and interact with intracellular targets. While its direct antioxidant capacity might be lower than that of quercetin due to the absence of free hydroxyl groups, its influence on intracellular signaling cascades is a key area of its anti-inflammatory potential.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by these flavonoids.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathway and points of inhibition by Quercetin.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the anti-inflammatory activity of flavonoids.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound or quercetin) for 1-2 hours before stimulation with an inflammatory agent, most commonly Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours).[10]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.[11]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[2]
-
Procedure:
-
Commercially available ELISA kits for the specific cytokine of interest are used.
-
The assay is performed according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, and a substrate for colorimetric detection.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in cell lysates.
-
Procedure:
-
After treatment, cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS or COX-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified and normalized to a loading control protein like β-actin or GAPDH.[12]
-
Experimental Workflow Diagram
Caption: A general workflow for in vitro anti-inflammatory assays.
Conclusion
Quercetin stands as a benchmark flavonoid with potent and well-documented anti-inflammatory properties, acting through multiple mechanisms including antioxidant activity and inhibition of key inflammatory pathways. This compound, while less studied, shows promise as an anti-inflammatory agent, likely operating through the modulation of intracellular signaling cascades such as NF-κB. The methoxylation of the flavanone (B1672756) backbone may confer advantages in terms of bioavailability and metabolic stability, which warrants further investigation.
Future research should focus on direct comparative studies between these two compounds to elucidate their relative potencies and to determine specific IC50 values for this compound against a range of inflammatory markers. Such studies will be crucial for understanding the therapeutic potential of this and other polymethoxyflavonoids in the context of inflammatory diseases.
References
- 1. Quercetin Inhibits Inflammatory Response Induced by LPS from Porphyromonas gingivalis in Human Gingival Fibroblasts via Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 11. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5,6,7,4'-Tetramethoxyflavanone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,6,7,4'-Tetramethoxyflavanone (TMF), a naturally occurring polymethoxyflavone, with other structurally related flavonoids. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview of its potential therapeutic applications in oncology, neuroprotection, and inflammation.
Executive Summary
This compound has demonstrated significant potential as a multi-target therapeutic agent. Its mechanisms of action primarily revolve around the modulation of key signaling pathways implicated in cancer progression, neurodegenerative diseases, and inflammatory responses. This guide will delve into the specifics of its antitumor, neuroprotective, and anti-inflammatory effects, presenting comparative data with other well-researched flavanones like Nobiletin, Tangeretin, and Sinensetin.
Antitumor Activity
TMF has shown promising antitumor effects in various cancer models, particularly in cervical cancer. Its mechanism involves the induction of apoptosis and inhibition of tumor growth through the modulation of several critical signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO.
Comparative in vitro Cytotoxicity of Tetramethoxyflavanone and Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | Significant Inhibitory Activity | [1] |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | U87MG | Glioblastoma | Not specified | [2] |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | T98G | Glioblastoma | Not specified | [2] |
| Scutellarein tetramethyl ether (4',5,6,7-Tetramethoxyflavone) | HepG2 | Liver Cancer | 20.08 µg/mL | [3] |
| Nobiletin | Caco-2 | Colon Cancer | 403.6 (24h), 264 (48h), 40 (72h) | [4] |
| Nobiletin | MCF-7 | Breast Cancer | 200 | [5] |
| Nobiletin | T47D | Breast Cancer | 200 | [5] |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 | [6] |
| Tangeretin | MCF-7 | Breast Cancer | 39.3 | [6] |
| Tangeretin | A549 | Lung Cancer | 118.5 | [5] |
| Sinensetin | MCF-7 | Breast Cancer | 131.5 | [7] |
| Sinensetin | MDA-MB-231 | Breast Cancer | 97.45 | [7] |
Signaling Pathway: TMF in Antitumor Activity
Caption: Antitumor signaling pathway of this compound.
Neuroprotective Effects
TMF has been shown to exert neuroprotective effects, particularly in models of Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced toxicity. The underlying mechanism involves the modulation of oxidative stress and cell survival pathways.
Comparative Neuroprotective Activity
Signaling Pathway: TMF in Neuroprotection
Caption: Neuroprotective signaling pathway of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of TMF and related flavonoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting key inflammatory signaling pathways, most notably the NF-κB pathway.
Comparative Anti-inflammatory Activity
Direct IC50 values for the anti-inflammatory effects of TMF on specific cytokines are not widely reported. However, a closely related compound, 5,7,4'-trimethoxyflavanone, has been shown to significantly inhibit the levels of TNF-α, IL-6, and IL-1β in a lipopolysaccharide (LPS)-challenged model.[16][17] Another related compound, Scutellarein tetramethyl ether (4',5,6,7-Tetramethoxyflavone), inhibits COX-2 and iNOS expression in LPS-stimulated RAW 264.7 cells at concentrations of 50 and 100 µM.[3] For comparison, Tangeretin has been reported to inhibit the production of nitric oxide, TNF-α, IL-6, and IL-1β.[18]
Signaling Pathway: TMF in Anti-inflammation
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting key proteins in the NF-κB pathway to assess its activation state.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay measures intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compound and/or an oxidative stress inducer.
-
Probe Loading: Wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the change in fluorescence relative to control cells to determine the effect of the test compound on ROS levels.
Conclusion
The independent verification of this compound's mechanism of action reveals its potential as a promising candidate for further preclinical and clinical investigation. Its ability to modulate multiple key signaling pathways in cancer, neurodegeneration, and inflammation underscores its pleiotropic therapeutic potential. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers aiming to explore the full therapeutic utility of this and other related flavonoids. Further studies are warranted to establish more quantitative comparisons, particularly in the areas of neuroprotection and anti-inflammatory efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modification of the Multi-Target Neuroprotective Compound Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 12. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nobiletin improves propofol-induced neuroprotection via regulating Akt/mTOR and TLR 4/NF-κB signaling in ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Benefits of Nobiletin, A Citrus Flavonoid, against Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
Safety Operating Guide
Proper Disposal of 5,6,7,4'-Tetramethoxyflavanone: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5,6,7,4'-Tetramethoxyflavanone based on general principles for handling laboratory chemicals. No specific Safety Data Sheet (SDS) for this exact compound was located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
The following procedures are based on best practices for handling similar flavonoid compounds and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water for at least 15 minutes.[3][4]
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust.[1] Collect the spilled material in a designated and sealed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with caution, treating it as potentially hazardous waste in the absence of definitive data.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weighing paper, gloves, and other disposable labware), in a clearly labeled, sealed container.[1]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[5]
-
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
Data Presentation for Disposal Planning
While a specific SDS for this compound is not available, the table below summarizes the kind of information you should look for in the SDS of any chemical to inform its proper disposal. This data has been generalized from the SDS of similar flavanone (B1672756) compounds.
| Parameter (from SDS Section) | Information to Record | Implication for Disposal |
| Section 2: Hazards Identification | GHS Hazard Statements and Pictograms. For similar compounds, this may include "Harmful if swallowed" or "Harmful to aquatic life with long lasting effects".[6][7] | Determines the primary hazards, required PPE, handling precautions, and the necessity for hazardous waste disposal. |
| Section 7: Handling and Storage | Incompatible materials (e.g., strong oxidizing agents). | Dictates proper storage of waste and prevents dangerous reactions in the waste container. |
| Section 12: Ecological Information | Toxicity to aquatic life. Data is often unavailable for specific research chemicals, but related compounds can be harmful to aquatic life.[6] | Reinforces the need to prevent release into the environment and to dispose of it as hazardous waste. |
| Section 13: Disposal Considerations | Recommendations for disposal. Typically directs to dispose of contents/container to an approved waste disposal plant.[7] | Provides the most direct guidance on the required disposal method. |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. Below is a diagram illustrating the logical workflow for its handling and disposal.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 5,6,7,4'-Tetramethoxyflavanone
Hazard Identification:
While some safety data sheets for similar tetramethoxyflavone compounds indicate they are not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is critical to treat all laboratory chemicals with appropriate caution.[2][3] Potential hazards, based on related compounds, may include skin and eye irritation.[4] Therefore, preventing dust and aerosol formation, as well as avoiding contact with skin and eyes, are primary safety concerns.[2][5]
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling 5,6,7,4'-Tetramethoxyflavanone.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield may be necessary for splash hazards. | Protects eyes from dust particles and potential chemical splashes.[2] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile gloves.[2] | Provides a barrier against skin contact with the chemical.[2] |
| Body Protection | A laboratory coat or other suitable protective clothing.[2] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely or ventilation is poor, a full-face respirator should be used.[6][7] | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.[7]
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]
-
Pre-Handling: Before starting any work, ensure the work area is clean and free of clutter. Don the appropriate PPE as outlined in the table above.[1]
-
Weighing: Use dedicated spatulas and weighing boats. Handle the solid powder carefully to avoid creating dust.[1]
-
Dissolving: When preparing solutions, slowly add the solvent to the powder to prevent splashing.[1]
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent used, and the date of preparation.[1]
3. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
-
Clean the work area and all equipment used according to standard laboratory procedures.
-
Properly remove and dispose of single-use PPE. Reusable PPE should be decontaminated as per your institution's protocols.[2]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[3][5]
-
Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled container for proper disposal.[5]
-
Prevent the spilled material from entering drains or waterways.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1][5]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
